Product packaging for (3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid(Cat. No.:CAS No. 21215-62-3)

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

Cat. No.: B1139630
CAS No.: 21215-62-3
M. Wt: 3417.9 g/mol
InChI Key: LDVRMNJZLWXJPL-JKQNMTHDSA-N
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Description

Historical Context of Calcitonin Discovery and Early Research

The discovery of calcitonin in 1962 by Douglas Harold Copp and his colleagues was a significant milestone in endocrinology. wikipedia.orgnih.govjci.org Initially, it was believed to be secreted by the parathyroid gland and was named for its role in maintaining normal calcium tone. wikipedia.org However, subsequent research by Iain Macintyre's team demonstrated that the thyroid gland was, in fact, the source of this calcium-lowering hormone. wikipedia.orgnih.gov This led to the hormone initially being called thyrocalcitonin. nih.gov

The C-cells of the thyroid gland were identified as the specific origin of calcitonin. nih.gov A pivotal moment in calcitonin research was the determination of the amino acid sequences of both human and salmon calcitonin. nih.gov This breakthrough allowed for the synthesis of the hormone, with the more potent salmon calcitonin being widely used for therapeutic purposes. nih.gov

Overview of Calcitonin's Endogenous Role in Biological Systems

Endogenous human calcitonin plays a role in calcium and phosphorus metabolism, acting as a physiological antagonist to parathyroid hormone (PTH). wikipedia.orgclevelandclinic.org Its main function is to reduce blood calcium levels, a task it accomplishes through two primary mechanisms:

Inhibition of Osteoclast Activity: Calcitonin's most significant effect is on osteoclasts, the cells responsible for bone resorption. wikipedia.orgclevelandclinic.orgyourhormones.info By inhibiting the activity of these cells, calcitonin reduces the amount of calcium released from bones into the bloodstream. wikipedia.orgclevelandclinic.orgyourhormones.info This action is rapid, though its inhibitory effects can be short-lived. yourhormones.info

Renal Excretion: Calcitonin can also decrease the reabsorption of calcium and phosphate (B84403) in the kidneys, leading to their increased excretion in urine. wikipedia.orgclevelandclinic.orgnih.gov However, this is considered a minor effect in humans and its physiological significance is not as pronounced as its impact on bone. wikipedia.org

Scope and Academic Significance of Research on Calcitonin (Human)

Research into human calcitonin has had a wide-ranging impact across various scientific fields. Its discovery fundamentally altered the understanding of calcium homeostasis, revealing a dual-hormonal regulatory system.

The academic significance of calcitonin research includes:

A Deeper Understanding of Bone Biology: Calcitonin's potent inhibitory effect on osteoclasts has made it a valuable tool for studying bone remodeling processes. frontiersin.org Research on calcitonin has illuminated the intricate communication between osteoclasts and osteoblasts, the bone-forming cells. frontiersin.org

Tumor Marker: Calcitonin serves as a crucial biomarker for medullary thyroid carcinoma (MTC), a cancer of the C-cells. rjptonline.org Elevated levels of calcitonin are a key indicator for the diagnosis and monitoring of this disease. rjptonline.org

Therapeutic Applications: The ability of calcitonin to inhibit bone resorption led to its development as a treatment for various bone diseases, including Paget's disease, hypercalcemia, and postmenopausal osteoporosis. researchgate.netnih.gov Synthetic forms of calcitonin, particularly from salmon due to its higher potency, have been utilized clinically. nih.govnih.govnih.gov

Advancements in Molecular Biology: The gene encoding calcitonin was the first in mammals found to undergo alternative splicing, a discovery that has had a profound impact on the understanding of gene regulation. wikipedia.org This process also produces calcitonin gene-related peptide (CGRP), a neuropeptide with significant roles in vasodilation and pain transmission. jci.orgmdpi.comfrontiersin.orgfrontiersin.org

Properties

Key on ui mechanism of action

Calcitonin has been demonstrated to have chondroprotective effects under pre-clinical settings. It is debated whether this effect is mediated through subchondral-bone, directly on cartilage or both in combination. We investigated possible direct effects of salmon calcitonin on proteoglycans and collagen-type-II synthesis in osteoarthritic (OA) cartilage. Human OA cartilage explants were cultured with salmon calcitonin (100 pM-100 nM). Direct effects of calcitonin on articular cartilage were evaluated by 1) measurement of proteoglycan synthesis by incorporation of radioactive labeled 35SO4 (5 uCi) 2) quantification of collagen-type-II formation by pro-peptides of collagen type II (PIINP) ELISA, 3) QPCR expression of the calcitonin receptor in OA chondrocytes using four individual primer pairs, 4) activation of the cAMP signaling pathway by EIA and, 5) investigations of metabolic activity by AlamarBlue. QPCR analysis and subsequent sequencing confirmed expression of the calcitonin receptor in human chondrocytes. All doses of salmon calcitonin significantly elevated cAMP levels (P < 0.01 and P < 0.001). Calcitonin significantly and concentration-dependently [100 pM-100 nM] induced proteoglycan synthesis measured by radioactive 35SO4 incorporation, with a 96% maximal induction at 10 nM (P < 0.001) corresponding to an 80% induction of 100 ng/ml IGF, (P < 0.05). In alignment with calcitonin treatments (100 pM-100 nM) resulted in 35% (P < 0.01) increased PIINP levels. Calcitonin treatment increased proteoglycan and collagen synthesis in human OA cartilage. In addition to its well-established effect on subchondral bone, calcitonin may prove beneficial to the management of joint diseases through direct effects on chondrocytes.
Caclitonin directly inhibits osteoclastic bone resorption. Another way calcitonin plays a role in calcium homeostasis is by decreasing tubular reabsorption and promoting renal excretion of calcium. The mechanism for analgesia is unknown, but it is thought to be from decreased prostaglandins and stimulation of beta-endorphins.

CAS No.

21215-62-3

Molecular Formula

C151H226N40O45S3

Molecular Weight

3417.9 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-,122-,123-/m0/s1

InChI Key

LDVRMNJZLWXJPL-JKQNMTHDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]8CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N8)[C@@H](C)O)CO)CC(C)C)CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C8CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)CO)CC(C)C)CC(=O)N)N

Origin of Product

United States

Molecular Biology and Biosynthesis of Human Calcitonin

The Calcitonin (CALC1) Gene and Its Genomic Organization

The production of human calcitonin is a process rooted in the complex expression of the Calcitonin Related Polypeptide Alpha (CALCA) gene, also known as CALC1. This gene is responsible for producing not only calcitonin but other related peptides through tissue-specific alternative splicing.

The human CALCA gene is located on the short (p) arm of chromosome 11 at position 15.2. wikipedia.orgnih.gov Specifically, it resides on the reverse strand at the genomic coordinates 14,966,622 to 14,972,354 (GRCh38/hg38). ensembl.org The gene itself is composed of 7 exons, which through alternative processing, give rise to different peptide products. nih.govnih.gov In the parafollicular cells (C-cells) of the thyroid gland, exons 1 through 4 are spliced together to form the mRNA that is translated into the calcitonin precursor protein. nih.govnih.gov

Table 1: Genomic Details of the Human CALCA (CALC1) Gene
AttributeDetailReference
Official SymbolCALCA nih.gov
AliasCALC1 wikipedia.org
Chromosomal Locus11p15.2 wikipedia.orgnih.gov
Genomic Coordinates (GRCh38)Chr11: 14,966,622-14,972,354 (Reverse Strand) ensembl.org
Exon Count7 nih.gov

The CALCA gene is part of a larger superfamily of genes that likely arose from common ancestral gene duplication events. nih.gov This family includes peptides with structural and, in some cases, functional similarities. The primary members of this family are Calcitonin, Calcitonin Gene-Related Peptide (CGRP), Amylin, Adrenomedullin (B612762), and Intermedin. nih.govguidetopharmacology.orgturkjps.org

Calcitonin Gene-Related Peptide (CGRP): In neuronal tissues, alternative splicing of the CALCA gene transcript joins exons 1-3 with exons 5 and 6, bypassing exon 4. nih.gov This results in the production of α-CGRP, a 37-amino acid neuropeptide with potent vasodilatory effects. wikipedia.org A second gene, CALCB, located nearby on chromosome 11, encodes β-CGRP, which differs from α-CGRP by only three amino acids in humans. wikipedia.orgguidetopharmacology.org

Amylin: Also known as islet amyloid polypeptide (IAPP), amylin is a 37-amino acid peptide hormone that is structurally related to CGRP and calcitonin. nih.gov It is primarily synthesized in the pancreatic β-cells. nih.govturkjps.org

Adrenomedullin (ADM): This 52-amino acid peptide is a potent vasodilator and is widely expressed, including in endothelial cells. oup.com

Intermedin (IMD): Also known as Adrenomedullin-2 (ADM2), this is another member of the peptide family that can activate CGRP and adrenomedullin receptors. turkjps.org

Table 2: Key Peptides of the Human Calcitonin Gene Family
PeptideEncoding GenePrimary Site of SynthesisReference
Calcitonin (CT)CALCA (CALC1)Thyroid C-cells oup.com
α-CGRPCALCA (CALC1)Neuronal tissues wikipedia.orgnih.gov
β-CGRPCALCB (CALC2)Neuronal tissues wikipedia.orgguidetopharmacology.org
Amylin (IAPP)IAPPPancreatic β-cells nih.govguidetopharmacology.org
Adrenomedullin (ADM)ADMWidespread (e.g., endothelial cells) oup.comguidetopharmacology.org
Intermedin (ADM2)ADM2Widespread guidetopharmacology.orgguidetopharmacology.org

Chromosomal Localization and Gene Structure

Transcriptional Regulation of Human Calcitonin Gene Expression

The expression of the CALCA gene is a tightly controlled process, governed by a complex interplay of promoter and enhancer elements, transcription factors, and signaling molecules. This regulation ensures that calcitonin is produced primarily in thyroid C-cells and that its synthesis can be modulated by physiological stimuli, most notably the concentration of extracellular calcium.

The 5'-flanking region of the CALCA gene contains numerous cis-acting regulatory sequences that are crucial for initiating and controlling its transcription. Research has identified several key regions:

A proximal promoter region, located within the first ~129 base pairs upstream of the transcription start site, is itself insufficient to drive transcription effectively. henryford.com

A critical enhancer region, located further upstream (between approximately -1290 and -820 bp), is necessary for high-level, cell-specific transcription in calcitonin-producing cells. henryford.com

This enhancer contains recognition sequences for the helix-loop-helix (HLH) family of transcription factors, which are significant contributors to the constitutive transcriptional activity of the gene in neuroendocrine tumor cells. oup.com

The promoter also contains a proximal cAMP-responsive element (CRE), which is targeted by the cyclic adenosine (B11128) monophosphate (cAMP) response element-binding protein (CREB), and a Ras responsive element (RRE). researchgate.netgenecards.org

The primary physiological stimulus for both the synthesis and secretion of calcitonin is an increase in extracellular calcium levels. oup.comoup.com This regulation at the transcriptional level is mediated, in part, by a specific calcium-sensitive transcriptional repressor known as the Downstream Regulatory Element (DRE) Antagonist Modulator (DREAM). oup.complos.org

DREAM, also known as KChIP-3 or calsenilin, is a calcium-binding protein that represses gene transcription in a calcium-dependent manner. plos.org The mechanism involves the following steps:

Binding to DRE: In conditions of low intracellular calcium, the apo-DREAM (calcium-free) protein binds to specific DRE sequences in the promoter region of target genes, including the CALCA gene. oup.comnih.gov Two such DRE sequences have been identified in the human calcitonin gene promoter. oup.com This binding represses gene transcription. nih.gov

Calcium-Induced Conformational Change: When intracellular calcium levels rise, calcium ions bind to the EF-hand domains of the DREAM protein. jneurosci.org

De-repression: This calcium binding induces a conformational change in DREAM, which significantly reduces its affinity for the DRE sequences in the DNA. nih.govjneurosci.org The detachment of DREAM from the promoter alleviates the repression, allowing for increased transcription of the calcitonin gene. oup.comjneurosci.org

Studies using thyroid carcinoma cell lines have confirmed that DREAM binds to the CALCA promoter and that this interaction is dependent on calcium concentration, playing an important role in the Ca2+-dependent expression of the human calcitonin gene. oup.comoup.com

Besides calcium, the transcription of the CALCA gene is influenced by various hormonal and local paracrine factors. Agents that increase intracellular cAMP levels, such as forskolin (B1673556), can stimulate the calcitonin promoter. oup.comucl.ac.uk This effect is likely mediated through the CRE element in the promoter and can occur independently of calcium-activated pathways, though interactions with DREAM have been suggested. oup.comjneurosci.org

In inflammatory states, cytokines such as Interleukin-1β (IL-1β) have been shown to strongly induce CALCA gene expression and procalcitonin (B1506340) secretion in non-neuroendocrine tissues like human adipose tissue. oup.com Furthermore, female sex steroid hormones, such as estradiol (B170435) and progesterone (B1679170), have been shown to modulate the expression of CGRP in dorsal root ganglia, suggesting a potential hormonal influence on the CALCA gene, although the direct mechanisms may be indirect and complex. oup.com Other factors like nerve growth factor have also been shown to upregulate CGRP expression, indicating a broader network of regulatory control. oup.comahajournals.org

Calcium-Dependent Transcriptional Control Mechanisms (e.g., DREAM)

Preprocalcitonin Processing and Maturation

The initial polypeptide synthesized from the CALC1 gene is a 141-amino acid precursor known as preprocalcitonin. hytest.fi This precursor undergoes significant processing within the endoplasmic reticulum and secretory granules of the thyroid C-cells to yield the mature calcitonin hormone.

Proteolytic Cleavage Pathways and Intermediates (e.g., Procalcitonin)

The journey from preprocalcitonin to calcitonin involves a series of precise proteolytic cleavages. The process begins with the removal of a 25-amino acid signal peptide from preprocalcitonin in the endoplasmic reticulum, which yields a 116-amino acid polypeptide called procalcitonin (PCT). hytest.fiontosight.ai

Procalcitonin itself is an important intermediate and consists of three distinct domains: an N-terminal fragment, calcitonin, and a C-terminal fragment known as katacalcin (B549856). hytest.ficreative-diagnostics.com In healthy individuals, PCT is further cleaved by endopeptidases within the C-cells of the thyroid gland. wikipedia.orgresearchgate.net This cleavage releases the 32-amino acid calcitonin, the 57-amino acid N-terminal procalcitonin (N-ProCT), and the 21-amino acid katacalcin. hytest.ficreative-diagnostics.com Under normal physiological conditions, circulating levels of PCT are very low, typically below 0.01 µg/L. wikipedia.org

However, under conditions of severe bacterial infection and sepsis, the processing of procalcitonin is altered. researchgate.net The CALC1 gene is induced in various extrathyroidal tissues, such as the neuroendocrine cells of the lung and intestine, leading to a significant increase in the production and release of procalcitonin into the bloodstream. wikipedia.orgnih.gov In these inflammatory states, the proteolytic cleavage of procalcitonin to mature calcitonin is incomplete, resulting in high circulating levels of PCT. wikipedia.orgresearchgate.net This makes procalcitonin a critical biomarker for diagnosing bacterial infections. droracle.ai

The proteolytic processing of preprocalcitonin is a tightly regulated cascade of events. The initial cleavage of the signal peptide from preprocalcitonin is mediated by a signal peptidase at the Ala25–Ala26 bond. nih.gov Subsequent processing of procalcitonin into calcitonin, N-ProCT, and katacalcin involves the action of prohormone convertases, a family of endopeptidases. koreascience.kr

Post-Translational Modifications of Human Calcitonin

Beyond proteolytic cleavage, the maturation of human calcitonin involves several crucial post-translational modifications that are essential for its biological activity and stability.

A key modification of human calcitonin is the amidation of its C-terminus. sb-peptide.com The precursor peptide contains a C-terminal glycine (B1666218) residue which acts as the nitrogen donor for this amidation reaction. google.com The enzyme peptidylglycine alpha-amidating monooxygenase (PAM) catalyzes this two-step process. mdpi.com First, the peptidylglycine α-hydroxylating monooxygenase (PHM) domain hydroxylates the C-terminal glycine. Subsequently, the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain removes glyoxylate, resulting in a C-terminally amidated peptide. mdpi.com

This C-terminal amidation is critical for the biological activity of calcitonin. The substitution of the amidated proline at the C-terminus with a non-amidated proline residue has been shown to cause a dramatic 3,000-fold reduction in biological activity. google.com Amidation enhances the peptide's affinity for its receptor and increases its stability by protecting it from proteolytic degradation. mdpi.comucl.ac.uk

Human calcitonin contains a seven-amino acid ring structure at its N-terminus, formed by a disulfide bridge between the cysteine residues at positions 1 and 7. genscript.comresearchgate.net This intramolecular disulfide bond is a characteristic feature of the calcitonin peptide family and is essential for its biological activity. sb-peptide.com The formation of this bond helps to stabilize the peptide's conformation, which is crucial for its interaction with the calcitonin receptor. nih.gov Studies have shown that the presence of this disulfide bond is a key factor in the formation of the critical nucleus required for the proper folding and subsequent biological function of the hormone. nih.gov

While calcitonin itself is not glycosylated, the function of its receptor, the human calcitonin receptor (hCTR), is significantly influenced by glycosylation. acs.orgnih.gov The hCTR possesses multiple potential N-linked glycosylation sites within its extracellular N-terminal domain. acs.orgnih.govacs.org

Research has demonstrated that glycosylation of the hCTR is important for high-affinity binding of calcitonin and for the subsequent signaling potency. acs.orgnih.gov Inhibition of glycosylation, for instance by using tunicamycin, has been shown to decrease the binding affinity of calcitonin analogues to the hCTR. acs.orgnih.gov Site-specific mutagenesis studies, where asparagine residues at potential glycosylation sites were substituted, revealed that certain glycosylation sites are more critical than others for receptor function. acs.orgnih.gov For example, in one hCTR subtype with three potential glycosylation sites (Asn-26, Asn-78, and Asn-83), substitution of Asn-78 or Asn-83 significantly lowered the affinity and potency of salmon calcitonin, while substitution at Asn-26 had no effect. acs.orgnih.gov When all three sites were mutated, high-affinity binding was abolished. acs.orgnih.gov These findings underscore the importance of specific glycosylation patterns on the calcitonin receptor for proper hormone recognition and signal transduction.

Disulfide Bridge Formation

Tissue-Specific Expression of Human Calcitonin and Related Peptides

The expression of the CALC1 gene is not limited to producing calcitonin. Through a process of tissue-specific alternative RNA splicing, the same gene can give rise to a different peptide, calcitonin gene-related peptide (CGRP). wikipedia.orgkarger.com

In the C-cells of the thyroid gland, the primary transcript of the CALC1 gene is processed to produce calcitonin mRNA. karger.com This tissue-specific expression is tightly regulated by various transcriptional elements, including tissue-specific enhancers. researchgate.netnih.gov

In contrast, in neurons of the central and peripheral nervous systems, the same primary RNA transcript is spliced differently, leading to the production of CGRP mRNA. karger.com CGRP is a 37-amino acid neuropeptide with a wide range of biological activities, including potent vasodilator effects. oup.comfrontiersin.org Like calcitonin, CGRP also features a disulfide-bonded ring structure at its N-terminus and a C-terminally amidated structure, highlighting their shared evolutionary origin within the calcitonin peptide family.

This alternative splicing mechanism provides a remarkable example of how a single gene can generate multiple protein products with distinct biological functions in a cell-specific manner. tandfonline.com The expression of calcitonin is primarily associated with the thyroid gland and calcium homeostasis, while CGRP is predominantly found in the nervous system and is involved in neuromodulation and cardiovascular regulation. tandfonline.comnih.gov

Thyroid Parafollicular C-Cells: Primary Synthesis Site

The primary site for the synthesis and secretion of calcitonin in humans and other mammals is the parafollicular cells, or C-cells, of the thyroid gland. britannica.comnih.govclevelandclinic.org These specialized neuroendocrine cells constitute a small fraction, about 2-4%, of the total thyroid cell population. nih.gov Historically, C-cells were thought to be of neural crest origin, but more recent evidence suggests they derive from the foregut endoderm. nih.gov

The main physiological stimulus for the secretion of calcitonin from C-cells is an increase in the serum concentration of ionized calcium. wikipedia.orgnih.govoup.com When blood calcium levels rise, C-cells are prompted to release stored calcitonin. clevelandclinic.org In addition to calcium, certain gastrointestinal hormones, notably gastrin and its synthetic analogue pentagastrin, also stimulate calcitonin secretion. wikipedia.orgbyjus.comoup.com This has led to the hypothesis that calcitonin may play a role in managing calcium and phosphate (B84403) deposition in bone after a meal. oup.com The hormone functions as a physiological antagonist to parathyroid hormone (PTH), acting to lower blood calcium levels. byjus.comnih.govnews-medical.net

Non-Thyroidal Production: Liver, Lung, Intestine, Thymus, Prostate, Uterus, Pituitary, Central Nervous System

While the thyroid gland is the principal source of calcitonin, its production is not confined to this organ. nih.gov A variety of non-thyroidal tissues have been shown to express the CALC1 gene and produce calcitonin, often referred to as "ectopic" production. karger.comnih.gov This extrathyroidal synthesis suggests that calcitonin may have diverse physiological roles beyond its primary function in calcium homeostasis. nih.gov

The production of calcitonin in these non-thyroidal sites is generally much lower than in the thyroid C-cells. nih.gov However, in certain pathological conditions, such as various cancers, the ectopic production of calcitonin can be significantly elevated. wikipedia.orgbritannica.comkarger.com

The following table summarizes the key research findings regarding the non-thyroidal production of human calcitonin in various tissues.

TissueResearch FindingsCitations
Liver Identified as a site of non-thyroidal calcitonin production and a primary organ for its metabolism. nih.govoup.com Calcitonin (CT)-mRNA expression has been confirmed in liver tissue. thieme-connect.com Elevated serum calcitonin is strongly correlated with liver metastases in patients with lung cancer. karger.comkarger.com nih.govkarger.comoup.comthieme-connect.comkarger.com
Lung The lungs are a well-documented site of extrathyroidal calcitonin production. nih.govkarger.combioscientifica.com Serum calcitonin levels can be significantly increased in patients with lung cancer, particularly small-cell carcinoma, and other non-malignant pulmonary diseases. britannica.comkarger.comnih.gov nih.govbritannica.comkarger.combioscientifica.comnih.gov
Intestine The small intestine is capable of producing calcitonin. nih.govbioscientifica.com The secretion of calcitonin is stimulated by gastrointestinal hormones like gastrin, which points to a potential role in post-meal calcium regulation. oup.comnews-medical.net nih.govoup.comnews-medical.netbioscientifica.com
Thymus The thymus gland is recognized as a site of ectopic calcitonin synthesis. nih.govkarger.combioscientifica.com nih.govkarger.combioscientifica.com
Prostate The prostate gland produces notable quantities of calcitonin, with human seminal fluid containing concentrations up to 40 times higher than that in blood serum. nih.gov It is found in neuroendocrine cells within the prostate and may act as a paracrine or neuroendocrine factor influencing cell growth. um.esnih.gov nih.govum.esnih.gov
Uterus Calcitonin gene expression is markedly induced in the uterus during pregnancy, particularly around the time of embryonic implantation. nih.govoup.com This increase appears to be regulated by progesterone and is localized to the glandular epithelial cells of the endometrium. nih.govoup.com nih.govoup.com
Pituitary The pituitary gland synthesizes and secretes calcitonin. uwi.eduoup.com Immunoreactive calcitonin has been identified in human pituitary extracts, and it is suggested to play a role as a physiological inhibitor of prolactin secretion. oup.comcapes.gov.brpnas.org uwi.eduoup.comcapes.gov.brpnas.org
Central Nervous System (CNS) Calcitonin-like immunoreactivity has been detected in various regions of the human brain, with the highest concentrations found in the posterior hypothalamus and median eminence. nih.govcapes.gov.brpnas.org Specific binding sites for calcitonin are also present, suggesting a functional role for the peptide within the CNS, although this role is not yet fully understood. capes.gov.brnih.gov nih.govcapes.gov.brpnas.orgnih.gov

Calcitonin Receptor Ctr : Structure, Expression, and Signaling

Molecular Architecture of the Human Calcitonin Receptor

The human CTR is a complex protein with a distinct structure that dictates its function. It belongs to a specific family of receptors and exists in various forms due to genetic variations.

The human calcitonin receptor is a member of the Class B (or Secretin family) of G protein-coupled receptors (GPCRs). nih.govwikipedia.org This family is characterized by a large N-terminal extracellular domain (ECD) that plays a crucial role in binding peptide hormones. nih.govoup.com Like other GPCRs, the CTR possesses seven transmembrane (TM) domains connected by three intracellular and three extracellular loops, and an intracellular C-terminus. nih.gov The receptors in this class, including the CTR, are key players in transmembrane signal transduction for a variety of hormones. researchgate.net They typically activate adenylyl cyclase and the phosphatidyl-inositol-calcium pathway. wikipedia.org The CTR's classification within this family highlights its evolutionary and functional relationship with receptors for other peptide hormones such as glucagon (B607659), parathyroid hormone (PTH), and secretin. wikipedia.orgoup.com

The human calcitonin receptor gene undergoes alternative splicing, giving rise to multiple receptor isoforms with distinct structural and functional properties. oup.comnih.gov One of the most well-characterized variations involves a 16-amino acid insert in the first intracellular loop, resulting in two primary isoforms: an insert-positive form and an insert-negative form. oup.comnih.gov These two isoforms exhibit different signaling capabilities; the insert-negative form can stimulate both the adenylyl cyclase and phospholipase C pathways, while the insert-positive form is less efficient at coupling to these pathways. oup.com

Further research has identified additional splice variants. drugbank.comoup.com For instance, two novel isoforms, designated H-CTR5 and H-CTR6, have been discovered, which are characterized by deletions in the C-terminal portion of the receptor. drugbank.com Another variant, resulting from the deletion of exon 13, leads to a six-transmembrane domain receptor that can have a dominant-negative effect on the function of the full-length receptor. oup.com The existence of these various isoforms suggests a complex post-transcriptional regulation of the CTR gene, allowing for a diversity of receptor functions in different tissues and physiological contexts. drugbank.com

A summary of common human calcitonin receptor isoforms is presented below:

Isoform NameStructural CharacteristicFunctional Implication
Insert-Negative hCTR Lacks a 16-amino acid insert in the first intracellular loop. oup.comCouples to both adenylyl cyclase and phospholipase C pathways. oup.com
Insert-Positive hCTR Contains a 16-amino acid insert in the first intracellular loop. oup.comReduced ability to couple to both adenylate cyclase and phospholipase C. oup.com
H-CTR5 and H-CTR6 Deleted from the putative fourth transmembrane domain to the C-tail. drugbank.comLoss of ligand binding function or altered intracellular trafficking. drugbank.com
CTRΔe13 Deletion of exon 13, encoding part of the seventh transmembrane domain. oup.comPoorly expressed on the cell surface and inhibits the expression of the full-length isoform. oup.com

The binding of calcitonin to its receptor and the subsequent initiation of intracellular signaling involve specific domains of the CTR. The large N-terminal extracellular domain (ECD) is a primary site of interaction with the C-terminal region of the calcitonin peptide. researchgate.netfrontiersin.org This initial binding event is thought to facilitate the interaction of the N-terminal portion of the peptide with the transmembrane and juxtamembrane regions of the receptor, leading to receptor activation. frontiersin.org

The transmembrane domains and the extracellular loops also contribute to ligand binding and receptor activation. frontiersin.org For example, studies have implicated the first extracellular loop in ligand binding. frontiersin.org The first intracellular domain has also been shown to play a role in modulating ligand binding and signal transduction through the G protein/adenylate cyclase system. nih.govwikigenes.org Upon ligand binding, conformational changes within the transmembrane domain trigger the activation of intracellular G proteins, which in turn initiate downstream signaling cascades. frontiersin.org The CTR can couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. uniprot.orgwikipedia.org

Receptor Isoforms and Alternative Splicing Variants

Tissue Distribution and Cellular Localization of Human Calcitonin Receptor Expression

The human calcitonin receptor is expressed in a wide variety of tissues, reflecting the diverse physiological roles of calcitonin.

The primary and most well-established sites of calcitonin receptor expression are osteoclasts and renal tubular cells, which are central to calcitonin's role in calcium homeostasis. researchgate.netphysiology.orgcore.ac.uk In bone, CTRs are highly expressed on osteoclasts, the cells responsible for bone resorption. researchgate.netnih.gov The binding of calcitonin to these receptors potently inhibits osteoclast activity, thereby reducing the breakdown of bone and the release of calcium into the bloodstream. researchgate.net In the kidney, CTRs are located on the basolateral membrane of tubular cells in the thick ascending limb of the loop of Henle and the distal tubule. physiology.orgphysiology.org This localization allows the receptor to respond to blood-borne calcitonin, leading to a decrease in the reabsorption of calcium and an increase in its excretion in the urine. wikipedia.orgphysiology.org

Beyond its classical targets in bone and kidney, the calcitonin receptor is expressed in a multitude of other tissues, suggesting a broader range of functions for calcitonin.

Central Nervous System: CTRs are found in various regions of the brain, including the hypothalamus. wikipedia.orgtaylorandfrancis.com This expression suggests a role for calcitonin as a neurotransmitter or neuromodulator, potentially influencing functions like feeding and appetite. wikipedia.org Studies have also shown CTR expression in glial cells, such as astrocytes and microglia, implying a role in the response to neuronal injury. cdnsciencepub.com

Reproductive System: The calcitonin receptor is expressed in both male and female reproductive tissues. In females, CTRs have been identified in the uterus, placenta, and ovarian follicles. nih.govbenthamopen.comoup.com In males, high concentrations of calcitonin and the presence of its receptor in sperm suggest a role in regulating fertilizing ability. nih.gov

Gastrointestinal Tract: CTR expression has been observed in the gastrointestinal tract, including the stomach and intestines. nih.govnih.gov In the stomach, CTRs are found on smooth muscle cells and neurons in the myenteric plexus. nih.gov This distribution suggests that calcitonin may be involved in regulating gastric motility and other digestive processes. nih.gov

Respiratory System: The respiratory tract also expresses calcitonin receptors. nih.govmdpi.comcapes.gov.br They are found on various cells, including pulmonary artery cells and epithelial cells. mdpi.comatsjournals.org This expression points to a potential role for calcitonin in modulating airway function, such as vasodilation and bronchoconstriction. mdpi.combiorxiv.org

Immune System: Functional calcitonin receptors are expressed on various immune cells, including T and B lymphocytes. nih.gov This expression is related to the activation state of these cells. nih.gov The presence of CTRs on immune cells suggests that calcitonin may play a role in modulating immune responses. nih.govplos.orgfrontiersin.org

A summary of the tissue distribution of the human calcitonin receptor is provided in the table below:

SystemTissue/Cell TypeImplied Function
Skeletal System Osteoclasts researchgate.netnih.govInhibition of bone resorption researchgate.net
Renal System Renal tubular cells physiology.orgRegulation of calcium excretion physiology.org
Central Nervous System Hypothalamus, glial cells wikipedia.orgcdnsciencepub.comNeuromodulation, appetite regulation, response to injury wikipedia.orgcdnsciencepub.com
Reproductive System Uterus, placenta, sperm, ovarian follicles nih.govbenthamopen.comoup.comRegulation of reproductive processes, fertilization nih.govnih.gov
Gastrointestinal Tract Stomach, intestines nih.govnih.govRegulation of motility and secretion nih.gov
Respiratory System Pulmonary artery cells, epithelial cells mdpi.comatsjournals.orgModulation of airway function mdpi.com
Immune System T and B lymphocytes nih.govModulation of immune responses nih.gov

Osteoclasts and Renal Tubular Cells

Receptor Activity-Modifying Proteins (RAMPs) and Calcitonin Receptor Function

The functionality of the Calcitonin Receptor is profoundly influenced by its interaction with Receptor Activity-Modifying Proteins (RAMPs). nih.gov RAMPs are a family of three small, single-transmembrane-domain proteins (RAMP1, RAMP2, and RAMP3) that were initially discovered for their role in establishing the function of the calcitonin receptor-like receptor (CLR). aston.ac.uknih.gov It is now understood that they interact with a wide array of GPCRs, particularly those in Class B, to modulate their trafficking to the cell surface, ligand binding specificity, and G-protein coupling. nih.govportlandpress.comsemanticscholar.org These accessory proteins are crucial for generating the functional diversity of several peptide hormone receptors, acting as molecular switches that can fundamentally alter a receptor's pharmacological identity. nih.govresearchgate.net

RAMPs play a dual role in both chaperoning receptors to the cell surface and defining their ligand preference. researchgate.net While some GPCRs, like the calcitonin receptor-like receptor (CLR), require RAMPs for efficient transport from the endoplasmic reticulum to the plasma membrane, the Calcitonin Receptor (CTR) can traffic to the cell surface on its own and function as a high-affinity receptor for calcitonin. aston.ac.ukoup.com

However, the association of RAMPs with the CTR is essential for altering its ligand specificity. nih.gov The co-expression of CTR with one of the three RAMPs results in the formation of new receptor complexes with a dramatically changed pharmacological profile. portlandpress.comguidetopharmacology.org This interaction is the basis for the formation of amylin receptors. oup.com Specifically, the heterodimer of CTR with RAMP1, RAMP2, or RAMP3 creates the amylin receptor subtypes AMY₁, AMY₂, and AMY₃, respectively. wikipedia.orgguidetopharmacology.orgresearchgate.net This demonstrates that RAMPs act as determinants of ligand specificity, effectively switching the receptor's preference from calcitonin to the related peptide, amylin. oup.com

The interaction between CTR and RAMPs is a prime example of phenotypic modulation, where an accessory protein reshapes a receptor's function. The most significant modulation is the conversion of the CTR into a receptor with high affinity for amylin, a peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. oup.com

These newly formed amylin receptor subtypes are pharmacologically distinct from the native CTR and from each other. guidetopharmacology.org For instance, the AMY₁ receptor, formed by the association of a CTR splice variant with RAMP1, not only binds amylin with high affinity but also exhibits high affinity for Calcitonin Gene-Related Peptide (CGRP). guidetopharmacology.orgguidetopharmacology.org In contrast, the AMY₃ receptor (CTR-RAMP3 complex) shows a lower preference for CGRP. guidetopharmacology.org This illustrates the nuanced control RAMPs exert over the receptor's pharmacology, creating a spectrum of receptor subtypes from a single receptor gene product. researchgate.net This modular system allows for a diverse range of physiological responses to the calcitonin family of peptides.

Table 1: Phenotypic Modulation of Calcitonin Receptor (CTR) by RAMPs

Receptor Complex Resulting Receptor Phenotype Primary Ligand(s)
CTR (alone) Calcitonin Receptor Calcitonin
CTR + RAMP1 Amylin₁ (AMY₁) Receptor Amylin, CGRP
CTR + RAMP2 Amylin₂ (AMY₂) Receptor Amylin
CTR + RAMP3 Amylin₃ (AMY₃) Receptor Amylin

This table summarizes how the association of the Calcitonin Receptor (CTR) with different Receptor Activity-Modifying Proteins (RAMPs) generates distinct amylin receptor subtypes with altered primary ligand preferences.

Role of RAMPs in Receptor Trafficking and Ligand Specificity

Ligand Binding Kinetics and Receptor Affinity

The interaction between human calcitonin and its receptor is a complex process governed by the principles of ligand-receptor kinetics. This interaction involves a "two-domain" binding mechanism common to Class B GPCRs, where the C-terminal part of the peptide ligand initially binds to the receptor's large extracellular domain (ECD), followed by the binding of the peptide's N-terminal region into the transmembrane domain (TMD), which triggers receptor activation. acs.org

Studies on native and recombinant receptors have provided quantitative insights into the binding affinity of human calcitonin. In a human ovarian carcinoma cell line (BIN-67) endogenously expressing the CTR, the dissociation constant (Kd) for human calcitonin was determined to be approximately 4.6 nM. sb-peptide.com This indicates a high-affinity interaction. For comparison, salmon calcitonin (sCT) binds to the same native human receptors with an even higher affinity, showing a Kd of about 0.42 nM. sb-peptide.com

Experiments using recombinant human CTR expressed in various cell lines (such as HEK 293 or U2OS) have corroborated these findings. researchgate.netnih.gov While human calcitonin (hCT) and salmon calcitonin (sCT) can show similar potency in short-term signaling assays, detailed kinetic studies reveal significant differences. researchgate.net sCT tends to induce a more prolonged signaling response compared to hCT, which is attributed to differences in their binding kinetics and the subsequent rates of receptor internalization and trafficking. researchgate.net This suggests that while both are agonists, their precise interaction with the receptor over time is distinct.

The calcitonin family of peptides is a group of structurally related hormones that includes calcitonin, amylin, Calcitonin Gene-Related Peptide (CGRP), and adrenomedullin (B612762) (AM). nih.gov The native CTR, in the absence of RAMPs, demonstrates clear selectivity for calcitonin. oup.com

The binding profile of the CTR is fundamentally altered upon association with RAMPs. The resulting amylin receptor subtypes (AMY₁, AMY₂, and AMY₃) gain high affinity for amylin. oup.comguidetopharmacology.org The specificity of this interaction varies between subtypes. The AMY₁ receptor (CTR/RAMP1) is notable for also having a high affinity for CGRP, making it a receptor for both amylin and CGRP. guidetopharmacology.org In contrast, the AMY₃ receptor (CTR/RAMP3) binds amylin with high affinity but has a significantly lower affinity for CGRP. guidetopharmacology.org This differential binding profile underscores the critical role of the specific RAMP partner in fine-tuning the receptor's ligand selectivity.

Table 2: Comparative Binding Affinity Profile of Calcitonin Family Peptides at CTR and its Complexes

Peptide Ligand CTR AMY₁ (CTR+RAMP1) AMY₃ (CTR+RAMP3) CGRP Receptor (CLR+RAMP1)
Human Calcitonin High Moderate/Low Moderate/Low Low/Negligible
Amylin Low High High Low
CGRP Low/Negligible High Low High
Adrenomedullin (AM) Negligible Low Low Moderate/Low

This table provides a qualitative overview of the binding affinities of different calcitonin family peptides to the Calcitonin Receptor (CTR) alone and when complexed with RAMPs to form amylin receptors (AMY₁ and AMY₃). It also includes the CGRP receptor for comparison, highlighting the ligand selectivity conferred by the combination of receptor and RAMP.

Cellular and Molecular Mechanisms of Human Calcitonin Action

Intracellular Signal Transduction Pathways Activated by Calcitonin Receptor

The calcitonin receptor is capable of coupling to multiple G proteins, thereby activating a diverse array of downstream signaling pathways. nih.govnih.gov This pleiotropic signaling capacity allows for a complex and nuanced regulation of cellular activities in response to calcitonin. The primary pathways implicated in calcitonin action include the adenylyl cyclase, phospholipase C, and phospholipase D systems.

Adenylyl Cyclase/cAMP/Protein Kinase A (PKA) Pathway

A cornerstone of calcitonin receptor signaling is the activation of the adenylyl cyclase/cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway. oup.comdrugbank.com Upon ligand binding, the calcitonin receptor couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. nih.govuniprot.org This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent elevation in intracellular cAMP levels leads to the activation of PKA, a key downstream effector that phosphorylates various cellular proteins, thereby mediating many of the physiological effects of calcitonin. drugbank.comnih.govfrontiersin.org In mouse osteoclasts, the inhibitory effects of calcitonin on bone resorption are thought to be primarily mediated by this cAMP-PKA signaling cascade. drugbank.com Studies have shown that the activation of this pathway is responsible for regulating specific cellular functions, such as the arrest of cell motility. oup.com Furthermore, research on muscle stem cells indicates that the Calcitonin receptor-cAMP-PKA pathway is crucial for maintaining their quiescent state. researchgate.net

ComponentFunction in the Pathway
Calcitonin Initiates the signaling cascade by binding to its receptor.
Calcitonin Receptor (CTR) A G protein-coupled receptor that, upon activation, interacts with Gs proteins. wikipedia.orguniprot.org
Gs Protein A stimulatory G protein that activates adenylyl cyclase. nih.govuniprot.org
Adenylyl Cyclase An enzyme that catalyzes the synthesis of cyclic AMP (cAMP) from ATP. nih.govfrontiersin.org
Cyclic AMP (cAMP) A second messenger that allosterically activates Protein Kinase A (PKA). drugbank.comnih.gov
Protein Kinase A (PKA) A serine/threonine kinase that phosphorylates target proteins, leading to a cellular response. drugbank.comnih.gov

Phospholipase C (PLC) Pathway and Intracellular Calcium Mobilization

In addition to the adenylyl cyclase pathway, the calcitonin receptor can also couple to the phospholipase C (PLC) pathway. nih.govoup.com This signaling route is typically initiated by the coupling of the receptor to G proteins of the Gq family. nih.govscientificarchives.com Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). scientificarchives.comarvojournals.orgwikipedia.org

IP3, a soluble molecule, diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. arvojournals.orgwikipedia.org This mobilization of intracellular calcium is a critical signaling event that can influence a variety of cellular processes. nih.gov Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). scientificarchives.comwikipedia.org Studies in human osteoclast-like cells suggest that the PKC pathway plays a significant role in the inhibition of bone-resorbing activity by calcitonin. oup.com

Phospholipase D (PLD) Activation

Further diversifying the signaling repertoire of the calcitonin receptor is its ability to activate phospholipase D (PLD). nih.govoup.com Research has demonstrated that calcitonin can stimulate the hydrolysis of phosphatidylcholine by PLD, leading to the formation of phosphatidic acid. nih.gov This was confirmed by detecting the release of phosphatidylethanol, a specific product of PLD activity in the presence of ethanol. oup.comnih.gov The activation of PLD contributes to the sustained production of diacylglycerol (DAG), which in turn can lead to the prolonged activation of certain protein kinase C (PKC) isoforms. oup.comnih.gov Specifically, calcitonin has been shown to induce the translocation of PKCα from the cytosol to the membrane, indicating its activation. oup.com

G Protein Coupling and Diverse Post-Receptor Pathways

The ability of the calcitonin receptor to activate multiple signaling pathways stems from its capacity to couple to various G proteins. nih.govnih.gov The calcitonin receptor is a member of the serpentine (B99607) G protein-coupled receptor family and has been shown to interact with several trimeric G proteins, including Gs, Gi, and Gq. wikipedia.orgnih.gov This differential coupling allows for a complex and cell-type-specific response to calcitonin. For instance, in some cells, the receptor may predominantly couple to Gs, leading to a robust cAMP response, while in others, coupling to Gq and subsequent activation of the PLC pathway may be the primary signaling event. jci.orgnih.gov The interaction with different G proteins can also be influenced by the specific isoform of the calcitonin receptor expressed in the cell. nih.govoup.com The promiscuous nature of the calcitonin receptor's G protein coupling underlies the diverse and sometimes opposing cellular effects attributed to this hormone. nih.govcam.ac.uk

Effects on Osteoclast Biology

The most well-characterized physiological effect of human calcitonin is its potent inhibition of osteoclast function. nih.govdrugbank.com Osteoclasts are large, multinucleated cells derived from hematopoietic precursors that are responsible for the degradation of bone tissue. mdpi.com

Inhibition of Osteoclast-Mediated Bone Resorption

Human calcitonin directly targets osteoclasts to suppress their bone-resorbing activity. oup.comnordicbioscience.com This inhibition is a rapid and dramatic process. bioscientifica.com Upon exposure to calcitonin, osteoclasts undergo significant morphological changes, including the disruption of their cytoskeletal organization. drugbank.comdrugbank.com Specifically, the characteristic ruffled border, a highly folded membrane structure essential for bone resorption, disappears. bioscientifica.com This leads to a state of quiescence and retraction of the osteoclast from the bone surface. jci.orgnih.gov

Morphological Changes: Quiescence (Q Effect) and Retraction (R Effect)

The primary role of human calcitonin in bone physiology is the potent and rapid inhibition of osteoclasts, the cells responsible for bone resorption. wikipedia.org This inhibition is characterized by dramatic and distinct morphological changes. Upon exposure to calcitonin, osteoclasts undergo two kinetically separable phenomena: the Quiescence (Q) effect and the Retraction (R) effect. jci.orgjci.org

The Q effect is the initial and most rapid response, occurring within minutes of calcitonin binding to its receptor. nih.govderangedphysiology.com It is characterized by an abrupt cessation of the cell's motility. nih.gov This immediate paralysis of the osteoclast's resorptive machinery is a critical first step in halting bone breakdown.

Following the initial quiescence, the osteoclast undergoes a more gradual and visually dramatic R effect, which involves the retraction of the cell body. jci.orgjci.orgnih.gov The extensive, motile ruffled border—a highly folded area of the plasma membrane that is the osteoclast's primary site of interaction with the bone surface—begins to shrink and disappear. nih.govfrontiersin.org This leads to a characteristic "stellate" appearance as the cell pulls away from the bone matrix. researchgate.net These two effects, quiescence and retraction, are mediated by distinct G proteins and separate post-receptor signaling pathways involving both cyclic AMP (cAMP) and intracellular calcium. jci.orgjci.org

Disruption of Cytoskeletal Organization: Actin Ring Dynamics and Cell Polarity

The morphological changes induced by calcitonin are a direct result of profound alterations to the osteoclast's cytoskeleton. frontiersin.orgnih.gov A key feature of an active, bone-resorbing osteoclast is a highly organized ring of F-actin dots, known as the "actin ring" or podosome belt. nih.govbinasss.sa.cr This structure is essential for forming a "sealing zone" that isolates the acidic microenvironment required for bone dissolution. nih.gov

Calcitonin triggers the rapid disassembly of this actin ring. nih.govnih.govdrugbank.com Studies have shown that within hours of treatment, calcitonin disrupts most preformed actin rings in cultured osteoclasts. researchgate.net This disruption is a primary mechanism of calcitonin's inhibitory action. nih.govresearchgate.net The disassembly of the podosome belt prevents the osteoclast from attaching effectively to the bone surface, thereby halting resorption. binasss.sa.crnih.gov

This cytoskeletal rearrangement leads to a loss of the osteoclast's functional polarity. nih.govdrugbank.com An active osteoclast is highly polarized, with a distinct apical membrane (the ruffled border) facing the bone and a basolateral membrane. biologists.com Calcitonin treatment causes a selective internalization of the apical membrane and a redistribution of lysosomal enzymes, which are normally secreted at the ruffled border. biologists.com This loss of structural and functional polarity renders the cell incapable of targeted bone resorption. drugbank.comresearchgate.net The signaling pathway involving protein kinase A (PKA) appears to be a key mediator of these cytoskeletal changes. nih.govnih.gov

Modulation of Osteoclast Differentiation and Activity Markers (e.g., acid phosphatase, carbonic anhydrase II)

Calcitonin not only alters osteoclast morphology and structure but also modulates the expression and activity of key enzymatic markers associated with bone resorption. Two such critical enzymes are tartrate-resistant acid phosphatase (TRAP) and carbonic anhydrase II.

Carbonic Anhydrase II: This enzyme is crucial for generating the protons (H+ ions) that create the acidic environment in the resorption lacuna, which is necessary to dissolve bone mineral. pnas.orgnih.gov Studies have demonstrated that calcitonin reduces the levels of carbonic anhydrase II mRNA in osteoclasts in a dose-dependent manner. nih.gov By downregulating the expression of this key enzyme, calcitonin directly impairs the osteoclast's ability to acidify the bone surface and carry out resorption. nih.govoup.com This effect has been observed in cultured osteoclasts from neonatal rats. nih.gov

Table 1: Effect of Human Calcitonin on Osteoclast Markers

Marker Function in Osteoclast Effect of Calcitonin Reference
Tartrate-Resistant Acid Phosphatase (TRAP) Associated with bone resorption and matrix degradation. Inhibits secretion and later reduces synthesis/increases degradation. nih.govnih.gov
Carbonic Anhydrase II Produces protons to acidify the resorption site. Reduces mRNA expression, leading to decreased enzyme levels. nih.govoup.com

Renal Cell Mechanisms of Action

In addition to its primary effects on bone, human calcitonin also acts on the kidneys to regulate mineral homeostasis. nih.govpnas.org Its receptors are expressed in the polarized cells of the kidney, specifically in the distal nephron. physiology.orgnih.gov

Influence on Vitamin D Metabolism (e.g., 25-hydroxyvitamin D-24-hydroxylase)

Calcitonin plays a complex role in vitamin D metabolism. While some research suggests it has minimal direct effects, other studies indicate it is a significant regulator of the enzymes that activate and deactivate vitamin D. droracle.ai Calcitonin has been shown to stimulate the activity of 25-hydroxyvitamin D3 1α-hydroxylase, the enzyme that converts vitamin D to its most active form, 1,25-dihydroxyvitamin D3 oup.comnih.govnih.govbioscientifica.comoup.com. This stimulation appears to be particularly important under normocalcemic conditions. nih.govbioscientifica.compnas.org

Conversely, and perhaps counterintuitively, calcitonin has also been found to stimulate the expression of the promoter for 25-hydroxyvitamin D-24-hydroxylase (CYP24). nih.gov This enzyme is responsible for catabolizing and inactivating vitamin D. The stimulation of CYP24 expression by calcitonin is mediated through protein kinase A and protein kinase C signaling pathways. nih.gov This dual influence suggests that calcitonin may be involved in a "fine-tuning" mechanism for vitamin D levels, ensuring appropriate calcium homeostasis during different physiological states, such as pregnancy and lactation. oup.combioscientifica.com

Table 2: Renal Effects of Human Calcitonin

Renal Mechanism Specific Action Outcome Reference
Regulation of Excretion Increases urinary excretion of calcium and phosphate (B84403). Lowers blood calcium and phosphate levels. derangedphysiology.comdrugbank.comwikipedia.org
Tubular Reabsorption Inhibits reabsorption of Ca2+, PO4³⁻, Na+, Cl⁻ in the distal nephron. Promotes diuresis and mineral excretion. derangedphysiology.compnas.orgphysiology.org
Vitamin D Metabolism Stimulates 25-hydroxyvitamin D-24-hydroxylase (CYP24) promoter. Modulates the levels of active vitamin D. nih.gov
Vitamin D Metabolism Stimulates 25-hydroxyvitamin D3 1α-hydroxylase. Enhances production of active vitamin D. oup.comnih.govbioscientifica.com

Mechanisms in Other Target Systems

Beyond its classical effects on bone and kidney, human calcitonin influences the functions of the central nervous system, the gastrointestinal tract, the pancreas, and the cardiovascular system.

Calcitonin receptors are present in various regions of the human brain and central nervous system. nih.govoup.comphysiology.org The binding of calcitonin to these receptors can modulate neuronal activity and has been implicated in processes such as food and water intake suppression. nih.gov The signaling pathways activated by calcitonin in neural tissues are primarily coupled to adenylyl cyclase, leading to the generation of cyclic AMP (cAMP). oup.com This increase in intracellular cAMP can then activate protein kinase A, which in turn phosphorylates various downstream targets, altering neuronal function. oup.com Some isoforms of the human calcitonin receptor can also couple to the phospholipase C (PLC) pathway, resulting in the generation of inositol phosphates and the release of intracellular calcium, further diversifying its signaling potential within the CNS. nih.govoup.com

Human calcitonin has been shown to have a pronounced inhibitory effect on gastric emptying. nih.govnih.gov This action is mediated by direct effects on the smooth muscle of the stomach, leading to a delay in the transit of food from the stomach to the small intestine. Studies have demonstrated a significant increase in gastric half-emptying time following calcitonin administration. nih.gov

Regarding gastrin release, the effects of calcitonin are more complex. While some studies suggest that calcitonin does not significantly affect postprandial gastrin release, others propose an indirect inhibitory mechanism. nih.govnih.govbmj.com This proposed mechanism involves calcitonin stimulating the release of somatostatin (B550006) from gastric D-cells. bmj.com Somatostatin is a well-known inhibitor of gastrin secretion, and therefore, an increase in local somatostatin levels could lead to a subsequent decrease in gastrin release. bmj.comgastrores.org

Table 1: Effect of Calcitonin on Gastric Emptying and Postprandial Hormone Release

Parameter Placebo Calcitonin p-value Reference
Median Gastric Half Emptying Time (min) 60.3 197.6 < 0.001 nih.gov
Postprandial Insulin (B600854) Release (AUC min mU L-1) 2,124.6 ± 382.0 640.9 ± 124.0 < 0.002 nih.gov
Postprandial Gastrin Release (AUC pg/l min) 8768 ± 880 7807 ± 619 Not Significant nih.gov

The actions of calcitonin on pancreatic islet function are closely linked to its interaction with amylin receptors. Amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, shares structural homology with calcitonin. nih.govoup.com The amylin receptor is a heterodimer, composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). physiology.orgfrontiersin.orgacs.org

Calcitonin can bind to and activate certain subtypes of the amylin receptor, thereby mimicking some of the effects of amylin. frontiersin.org One of the key effects of amylin is the inhibition of insulin secretion. nih.govoup.com Studies have shown that calcitonin administration leads to a decreased postprandial insulin release, an effect likely mediated through its interaction with amylin receptors on pancreatic β-cells. nih.gov This interaction highlights the cross-reactivity and functional overlap between the calcitonin and amylin signaling systems in the regulation of glucose homeostasis.

Human calcitonin exerts distinct effects on the cardiovascular and renal systems. In contrast to calcitonin gene-related peptide (CGRP), which is a potent vasodilator, human calcitonin does not significantly affect diastolic blood pressure. nih.govphysiology.org However, it does have a more pronounced effect on renal function compared to CGRP. nih.gov

Calcitonin stimulates diuresis and increases the fractional excretion of sodium and chloride. nih.gov This effect is mediated by its action on renal tubular cells. nih.govphysiology.org Furthermore, intravenous infusion of human calcitonin has been shown to cause a transient increase in heart rate. nih.gov It can also lead to an increase in plasma levels of catecholamines such as norepinephrine (B1679862) and epinephrine. nih.gov The renal effects also include an increase in urinary volume and the excretion of calcium, sodium, potassium, and chloride. nih.gov These actions are thought to be mediated directly or indirectly through systems other than the prostaglandin (B15479496) system. nih.gov

Table 2: Comparative Cardiovascular and Renal Effects of Human Calcitonin (CT) and Calcitonin Gene-Related Peptide (CGRP)

Parameter Human Calcitonin (CT) Calcitonin Gene-Related Peptide (CGRP) Reference
Diastolic Blood Pressure No significant change Decreased by 26% nih.govphysiology.org
Heart Rate Increased Increased by 35% nih.govphysiology.org
Diuresis Stimulated Weaker effect than CT nih.gov
Fractional Excretion of Sodium and Chloride Stimulated Doubled nih.gov
Plasma Catecholamines (norepinephrine, epinephrine) Increased Increased nih.govnih.gov

Physiological Roles and Biological Activities of Calcitonin Human

Role in Calcium and Phosphate (B84403) Homeostasis

Calcitonin is a key player in the intricate system that maintains calcium and phosphate balance within the body. uoguelph.camhmedical.commhmedical.com Its primary role is to lower blood calcium levels, acting as a direct antagonist to parathyroid hormone (PTH). wikipedia.orgnih.govpressbooks.pub

Regulation of Serum Calcium Levels: Antagonism with Parathyroid Hormone

The secretion of calcitonin is primarily stimulated by an increase in serum calcium levels. wikipedia.orgcolostate.eduyourhormones.info When blood calcium concentrations rise, the C-cells of the thyroid gland release calcitonin, which in turn acts on several target organs to restore calcium homeostasis. colostate.eduhyperparathyroidmd.com

The principal mechanisms by which calcitonin lowers blood calcium include:

Inhibition of Osteoclast Activity: Calcitonin directly suppresses the activity of osteoclasts, the cells responsible for bone resorption. colostate.eduyourhormones.infoclevelandclinic.org By inhibiting these cells, calcitonin reduces the release of calcium from the bone into the bloodstream. hyperparathyroidmd.comclevelandclinic.org

Renal Excretion: Calcitonin can also decrease the reabsorption of calcium and phosphate in the renal tubules, leading to their increased excretion in the urine. wikipedia.orgcolostate.edu However, this effect is generally considered minor in humans. wikipedia.org

This action of calcitonin is in direct opposition to that of parathyroid hormone (PTH). nih.govpressbooks.pubbyjus.com PTH is secreted in response to low blood calcium levels and acts to increase them by stimulating osteoclast activity, enhancing renal calcium reabsorption, and promoting the formation of calcitriol (B1668218) (the active form of vitamin D), which increases intestinal calcium absorption. mhmedical.compressbooks.pub This antagonistic relationship between calcitonin and PTH is crucial for maintaining tight control over blood calcium levels. pressbooks.pubbyjus.com

Antagonistic Actions of Calcitonin and Parathyroid Hormone on Calcium Homeostasis
HormoneStimulus for SecretionPrimary Target OrgansEffect on Blood CalciumMechanism of Action
Calcitonin (Human)High blood calciumBone, KidneysDecreasesInhibits osteoclast activity; Increases renal calcium excretion. colostate.educlevelandclinic.org
Parathyroid Hormone (PTH)Low blood calciumBone, Kidneys, Intestine (indirectly)IncreasesStimulates osteoclast activity; Increases renal calcium reabsorption; Stimulates calcitriol production. mhmedical.compressbooks.pub

Contribution to Mineral Balance During Physiological Stress (e.g., Pregnancy, Lactation, Growth)

During periods of significant physiological demand for calcium, such as pregnancy, lactation, and growth, the role of calcitonin appears to be more pronounced. lumenlearning.comoup.com

Pregnancy and Lactation: Throughout pregnancy and lactation, there is a substantial transfer of calcium from the mother to the fetus and newborn. capes.gov.br Elevated maternal calcitonin levels during these periods are thought to protect the maternal skeleton from excessive demineralization by counteracting the bone-resorbing effects of other hormones. capes.gov.broup.combioscientifica.com Studies in animals have shown that the absence of calcitonin during lactation leads to significantly greater bone mineral loss. mun.ca

Growth: In children, particularly during periods of rapid bone growth, calcitonin levels are higher. lumenlearning.comkarger.com It is hypothesized that calcitonin plays a role in promoting the deposition of calcium into the growing skeleton, thereby supporting bone formation. karger.com Research suggests a significant association between calcitonin and markers of bone formation in early infancy. karger.com

Functions Beyond Skeletal and Mineral Homeostasis

Beyond its established role in calcium and phosphate regulation, calcitonin exhibits a range of other biological activities, suggesting a broader physiological significance.

Potential Roles in Embryonic and Fetal Development

Evidence suggests that calcitonin and its receptors are present during early embryonic and fetal development, indicating a potential role in these critical stages. benthamopen.comnih.gov Calcitonin receptor expression has been identified in the blastocyst, and it is thought to influence processes such as cell migration and organogenesis. benthamopen.com In mammals, progesterone (B1679170) stimulates the expression of the calcitonin gene in the uterus during implantation, and disruption of this expression can block embryonic implantation. benthamopen.com While the precise mechanisms are still under investigation, these findings point to a role for calcitonin in successful pregnancy and fetal development. nih.govresearchgate.net

Involvement in Sperm Function and Physiology

Calcitonin has been found in seminal plasma and appears to play a role in modulating sperm function. oup.comtandfonline.com Research indicates that calcitonin can regulate sperm capacitation, the process that enables sperm to fertilize an egg. oup.comnih.gov It has been shown to stimulate capacitation in uncapacitated sperm and then inhibit spontaneous acrosome loss in capacitated sperm, a dual action that could be crucial for successful fertilization. oup.comnih.gov Studies have also demonstrated a significant correlation between seminal plasma calcitonin levels and sperm motility. tandfonline.com The presence of calcitonin receptors on sperm further supports its direct involvement in sperm physiology. nih.gov

Reported Effects of Calcitonin on Sperm Function
Sperm ProcessEffect of CalcitoninSupporting Evidence
CapacitationStimulates in uncapacitated sperm, then arrests the process in capacitated cells. oup.comIn vitro studies with mouse and human spermatozoa. oup.comoup.com
MotilityPositive correlation with seminal calcitonin levels. tandfonline.comStudies comparing seminal plasma calcitonin in men with normal and impaired sperm motility. tandfonline.com
Fertilizing AbilityEnhances in vitro fertilizing ability. oup.comMouse sperm fertility assays. oup.com

Influence on Energy Metabolism and Satiety Pathways

Recent research has uncovered a role for calcitonin and related peptides in the regulation of energy metabolism and appetite. nih.govfrontiersin.org Calcitonin can influence food intake and energy expenditure. frontiersin.orgnih.gov It has been shown to inhibit food intake in animal models, suggesting a role in satiety pathways. wikipedia.org This effect may be mediated through the central nervous system. wikipedia.org

Furthermore, calcitonin gene-related peptide (CGRP), which is produced from the same gene as calcitonin through alternative splicing, is widely distributed in the nervous system and is involved in regulating energy homeostasis. nih.gov CGRP can induce anorexia by acting on anorexigenic and orexigenic neuropeptides and also increases energy expenditure. nih.govresearchgate.net The presence of calcitonin receptors in brain regions associated with appetite control, such as the hypothalamus and brainstem, supports the involvement of the calcitonin signaling system in the central regulation of energy balance. nih.govfrontiersin.org

Interactions with Other Endocrine Systems (e.g., Insulin)

Beyond its established role in regulating calcium and phosphate levels, human calcitonin engages in complex interactions with other endocrine systems, notably with the pancreatic hormone insulin (B600854). Research indicates that calcitonin can act as a glucose-regulating and counter-insular hormone. austinpublishinggroup.com

Studies have demonstrated that calcitonin can inhibit glucose-induced insulin secretion. nih.govoup.com This effect is dose-dependent and leads to a decrease in glucose tolerance. nih.gov The mechanism is thought to involve changes in calcium redistribution within the islet cells of the pancreas. nih.gov It is hypothesized that calcitonin-induced hypocalcemia could reduce intracellular calcium concentration in β-cells, thereby slowing the release of insulin. austinpublishinggroup.com This inhibitory action on insulin secretion is considered a primary effect of calcitonin on glucose metabolism. oup.com

Furthermore, calcitonin has been shown to reduce the suppressive effect of glucose on glucagon (B607659) secretion, which can also contribute to elevated blood glucose levels. nih.govoup.com The hormone's influence extends to the cellular level by decreasing the sensitivity of muscle and adipose tissue to insulin and hindering glucose assimilation by interfering with the translocation of GLUT-4 transporters to the cell membrane. austinpublishinggroup.com At the liver level, calcitonin can increase glucose production by promoting glycogenolysis and gluconeogenesis. austinpublishinggroup.comscirp.org

Under certain conditions, such as aging or obesity, the presence of excess calcitonin could contribute to the development of metabolic syndrome and diabetes mellitus, especially when the functional activity of the pancreatic islets is compromised. scirp.org Interestingly, the inhibitory effects of calcitonin on glucose metabolism can be counteracted by calcium channel blockers. austinpublishinggroup.comscirp.org

Insights from Genetic Models and In Vivo Studies (Non-Human)

To further delineate the physiological functions of calcitonin, researchers have turned to genetic models and in vivo studies in non-human subjects. These approaches, particularly involving knockout and transgenic animals, have been invaluable in uncovering the nuanced roles of calcitonin and its receptor.

Analysis of Calcitonin Gene Knockout Models

The creation of calcitonin gene knockout models, where the gene responsible for calcitonin production is inactivated, has provided significant insights. Mice with a targeted deletion of the α-calcitonin gene-related peptide (α-CGRP) gene, which also inactivates the calcitonin gene, have been developed. ahajournals.org

Studies on these knockout mice have revealed that while they may not display overt abnormalities in bone and calcium metabolism under normal conditions, they exhibit an elevated baseline blood pressure compared to wild-type mice. ahajournals.org This suggests a role for the products of the calcitonin/α-CGRP gene in the long-term regulation of resting blood pressure. ahajournals.orgahajournals.org When faced with a hypercalcemic challenge, such as that induced by calcitriol, mice with a global deletion of the calcitonin receptor (CTR) show a significantly greater peak in serum total calcium compared to control animals, providing strong evidence for the CTR's role in regulating calcium homeostasis under stress conditions. nih.gov

The interpretation of data from some calcitonin gene knockout models has been complex due to the concurrent deletion of CGRP. nih.gov However, these models have been instrumental in suggesting that calcitonin's primary physiological role may be to protect against hypercalcemia. nih.gov

Model OrganismGene Knockout/ModificationKey Research Findings
Mouseα-calcitonin gene-related peptide (α-CGRP) gene deletion (also inactivates calcitonin gene)Elevated baseline systolic and mean arterial blood pressure compared to wild-type mice. ahajournals.org
MouseGlobal calcitonin receptor (CTR) knockout (>94% deletion)Normal basal serum calcium levels but a significantly greater increase in serum calcium during induced hypercalcemia. nih.gov

Studies on Transgenic Animal Models of Calcitonin Receptor Expression

Transgenic animal models, which involve the manipulation of calcitonin receptor (CTR) expression, have offered a more targeted approach to understanding calcitonin's actions. By using promoter-reporter gene constructs, researchers have been able to map the expression of the CTR during development.

In transgenic mouse models using either the porcine or human CTR promoter linked to a reporter gene, expression has been observed in various tissues during embryonic development, including the brain, spinal cord, developing mammary gland, and cartilage primordium. benthamopen.comjax.org This suggests potential roles for the calcitonin receptor in the morphogenesis of these tissues. jax.org

Furthermore, genetically depleting amylin/calcitonin receptors in transgenic mouse models of Alzheimer's disease has been shown to improve memory and learning. nih.gov This indicates a potential role for calcitonin receptor signaling in the pathophysiology of neurodegenerative diseases. The creation of viable global CTR knockout mice using the Cre-loxP system has also been a significant advancement, allowing for more precise studies on the physiological role of the CTR in calcium and bone metabolism. nih.gov

Model OrganismTransgenic ModificationKey Research Findings
MousePorcine calcitonin receptor (pCTR) promoter fused to a β-galactosidase (lacZ) reporter geneReporter gene expression detected in the embryonic brain, spinal cord, developing mammary gland, and cartilage primordium, indicating novel sites of CTR gene expression during development. jax.org
MouseHuman calcitonin receptor (hCTR) promoter fused to a reporter geneIdentified patterns of CTR expression during fetal development. benthamopen.com
Mouse (Alzheimer's Disease Model)Genetic depletion of amylin/calcitonin receptorsAttenuated cognitive deficits, suggesting a role for these receptors in the pathophysiology of the disease. nih.gov

Comparative Endocrinology and Species Differences of Calcitonin

Evolutionary Conservation and Divergence of Calcitonin Structure and Function

The evolutionary origins of the calcitonin/calcitonin gene-related peptide (CT/CGRP) family can be traced back to the common ancestor of deuterostomes and protostomes. elifesciences.orgbiorxiv.org Genes encoding peptides similar to CT and receptors resembling the calcitonin receptor (CTR) and calcitonin receptor-like receptor (CLR) have been identified in invertebrates such as echinoderms, hemichordates, cephalochordates, and tunicates. frontiersin.orgelifesciences.orgnih.gov This suggests that the fundamental components of the calcitonin signaling system are ancient.

Functionally, calcitonin's primary role in mammals is to lower blood calcium levels by inhibiting osteoclast activity, thereby suppressing bone resorption. frontiersin.orgcore.ac.uk This hypocalcemic effect is a common feature, though the potency varies significantly. turkjps.orgresearchgate.net The CT/CGRP family of peptides, which includes calcitonin, CGRP, amylin, and adrenomedullin (B612762), arose from a small number of ancestral genes and shares a common receptor complex system involving CTR or CLR and Receptor Activity-Modifying Proteins (RAMPs). frontiersin.org

Species-Specific Potency and Receptor Interactions

The variations in amino acid sequences among calcitonins from different species directly impact their biological potency and how they interact with calcitonin receptors.

Human, salmon, eel, and porcine calcitonins are all 32-amino acid peptides, but they have distinct amino acid sequences which influence their secondary structure and biological activity. researchgate.netnih.gov Salmon calcitonin, for instance, is structurally more similar to stingray calcitonin (65-78% homology) than to mammalian calcitonins (31-38% homology). researchgate.net The ability of these peptides to form an alpha-helical structure in a membrane-like environment, such as in the presence of sodium dodecyl sulphate (SDS), correlates with their biological activity. nih.gov

PositionHuman CalcitoninSalmon CalcitoninEel CalcitoninPorcine Calcitonin
1CysCysCysCys
2GlySerSerSer
3AsnAsnAsnAsn
4LeuLeuLeuLeu
5SerSerSerSer
6ThrThrThrThr
7CysCysCysCys
8MetValValMet
9LeuLeuLeuLeu
10GlyGlyGlyGly
11ThrLysLysAla
12TyrLeuLeuTrp
13ThrSerSerAsn
14GlnGlnGlnLeu
15AspGluGluAsn
16PheLeuLeuAsn
17AsnHisHisTyr
18LysLysLysHis
19PheLeuLeuArg
20HisGlnGlnPhe
21ThrThrThrSer
22PheTyrTyrGly
23ProProProMet
24GlnArgArgGly
25ThrThrThrPhe
26AlaAsnAspGly
27IleThrValPro
28GlyGlyGlyGlu
29ValSerAlaThr
30GlyGlyGlyPro
31AlaThrThrAla
32ProProProPro

The biological potency of calcitonins, often measured by their hypocalcemic effect, varies significantly across species. turkjps.orgnih.gov Salmon calcitonin (sCT) is recognized as being considerably more potent than human calcitonin (hCT). turkjps.orgguidetopharmacology.orgchemicalbook.com The general order of potency for the hypocalcemic effect is: salmon calcitonin > eel calcitonin > human calcitonin > porcine calcitonin. turkjps.orgnih.gov Specifically, sCT is estimated to be 40-50 times more potent than hCT. turkjps.orgchemicalbook.com

These differences in potency are linked to their binding affinity for the calcitonin receptor (CTR) and their subsequent signaling. plos.org Salmon calcitonin binds with high affinity and has a very slow dissociation rate from the human CTR, leading to sustained signaling, such as prolonged cAMP accumulation. plos.org In contrast, while hCT can be equipotent to sCT in short-term stimulation of the CTR, its effect diminishes much more rapidly. plos.org The higher potency of teleost and avian calcitonins is also due to their ability to bind with high affinity to both the calcitonin receptor and amylin receptors. plos.org

Conformational studies reveal that in an environment mimicking a cell membrane, salmon and eel calcitonins form 3-4 helical turns, whereas porcine and human calcitonins form only about one helical turn. nih.gov This difference in induced helical structure correlates well with their observed biological activity. nih.gov The helical portion of the hormone, particularly residues 8-22, is a principal determinant for binding to the N-terminus of the receptor. oup.com

Calcitonin TypeRelative Biological PotencyReceptor Binding CharacteristicsInduced α-Helical Structure (in SDS)
Salmon (sCT)Very High (40-50x Human) turkjps.orgchemicalbook.comHigh affinity, slow dissociation from hCTR; binds to amylin receptors. plos.org3-4 helical turns nih.gov
Eel (eCT)High turkjps.orgPotency is greater than human calcitonin. nih.gov3-4 helical turns nih.gov
Human (hCT)Moderate turkjps.orgnih.govEquipotent to sCT in short-term stimulation, but effect is less sustained; poor affinity for amylin receptors. plos.org~1 helical turn nih.gov
Porcine (pCT)Low turkjps.orgLower potency than human calcitonin. turkjps.orgnih.gov~1 helical turn nih.gov

Comparison of Human, Salmon, Eel, and Porcine Calcitonins

Phylogenetic Analysis of Calcitonin and Calcitonin Receptor Genes

Phylogenetic analysis reveals the evolutionary history of the calcitonin peptide and its receptors. The calcitonin gene (CALCA) is part of a larger family that includes CGRP, adrenomedullin, and amylin, which all likely originated from a small number of ancestral genes. frontiersin.orgnih.gov In many species, the calcitonin gene can be alternatively spliced to produce either calcitonin or CGRP, a situation that likely arose from exon duplication. researchgate.netresearchgate.net While humans have two calcitonin genes (one of which is a pseudogene), some species like salmon have four. researchgate.netresearchgate.net

The receptors for the calcitonin family peptides belong to the Class B G-protein coupled receptor (GPCR) family. frontiersin.orgoup.com The two main receptor genes are the calcitonin receptor gene (CALCR) and the calcitonin receptor-like receptor gene (CALCRL). frontiersin.orgnih.gov Molecular phylogenetic analysis shows that the CTR gene (CALCR) is paralogous to the CLR gene (CALCRL). frontiersin.org

The evolution of CALCR has been under strong conservative pressure, with a single copy found in most vertebrates from teleost fish to humans, showing high conservation of gene organization and synteny (conserved gene order). nih.gov In contrast, CALCRL has a more varied evolutionary path. nih.gov While tetrapods typically have a single CALCRL gene, fish lineages show duplications. nih.gov The diversity of receptor function is further increased by the interaction of CTR and CLR with one of three Receptor Activity-Modifying Proteins (RAMPs), which determines the ligand specificity of the resulting receptor complex. frontiersin.orgguidetopharmacology.org For example, the calcitonin receptor can combine with different RAMPs to form various amylin receptors. guidetopharmacology.orgguidetopharmacology.org This complex interplay between peptides, receptors, and RAMPs has allowed for the diversification of physiological functions regulated by this hormone family throughout vertebrate evolution. frontiersin.org

Advanced Research Methodologies and Experimental Models in Calcitonin Studies

Analytical Techniques for Calcitonin and Its Metabolites

The accurate measurement of calcitonin and its related peptides is fundamental for both clinical diagnostics, particularly for medullary thyroid carcinoma (MTC), and for basic research. thenativeantigencompany.comacb.org.uk Over the years, analytical methods have evolved from less specific radioimmunoassays to highly sensitive and specific immunometric and chromatographic techniques.

Two-site immunometric assays have become the standard for calcitonin measurement, largely replacing older competitive radioimmunoassays. acb.org.uk These assays utilize two different monoclonal antibodies that bind to distinct epitopes on the calcitonin molecule, which enhances specificity for the intact, biologically active monomeric form. acb.org.ukdiasource-diagnostics.com

Commonly used immunometric methods include:

Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific two-site enzyme-immunometric assay (EIA) has been developed using high-affinity monoclonal antibodies for the measurement of immunoreactive human calcitonin in plasma. bioscientifica.comnih.gov This method offers a non-isotopic and less cumbersome alternative to radioimmunoassays. bioscientifica.com

Chemiluminescent Immunoassays (CMIA): These assays are widely used in clinical laboratories for their high sensitivity and broad dynamic range. acb.org.uk

Immunoradiometric Assays (IRMA): IRMA is a sensitive method that uses radiolabelled antibodies. diasource-diagnostics.com An ultra-sensitive IRMA has been developed for the determination of human calcitonin in serum, utilizing monoclonal antibodies directed against different epitopes of the hormone. diasource-diagnostics.com

These modern assays are crucial for the diagnosis and monitoring of MTC. acb.org.uk However, it is important to note that heterophilic antibodies and macrocalcitonin (calcitonin-immunoglobulin aggregates) can cause interference, leading to falsely elevated results. acb.org.uk

Assay TypePrincipleAdvantages
ELISA Enzyme-linked antibodies bind to calcitonin, and a colorimetric or fluorometric substrate is used for detection.High sensitivity, specificity, non-isotopic. bioscientifica.com
CMIA Uses antibodies labeled with a chemiluminescent molecule that emits light upon a chemical reaction.High sensitivity, wide dynamic range. acb.org.uk
IRMA Employs radiolabeled antibodies to quantify calcitonin.High sensitivity. diasource-diagnostics.com

While immunometric assays are excellent for quantifying mature calcitonin, they often fail to detect its various precursors and post-translationally modified forms. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for separating and identifying these different species. turkjps.orgacs.orgnih.gov

A methodology combining solid-phase extraction with HPLC and tandem mass spectrometry (LC-MS/MS) has been successfully developed to separate, detect, and quantify calcitonin and its biosynthetic precursors in human cancer cells. acs.orgnih.gov This approach has led to the significant discovery of O-glycosylated forms of calcitonin and its precursors. acs.orgnih.gov The ability to simultaneously analyze both glycosylated and non-glycosylated species provides deeper insights into the biosynthesis of the hormone. acs.orgnih.gov

These methods are critical for understanding the complex processing of the calcitonin precursor peptide and how this may be altered in cancerous states. acs.orgnih.gov

TechniqueApplication in Calcitonin ResearchKey Findings
HPLC Separation of calcitonin from its precursors and modified forms. acs.orgnih.govEnabled the development of methods to quantify different calcitonin species. turkjps.org
LC-MS/MS Sensitive detection and quantification of calcitonin, its precursors (glycine-, α-hydroxyglycine-, glycyllysine-, and glycyllysyllysine-extended forms), and glycosylated variants. acs.orgnih.govDiscovery of O-glycosylated calcitonin and its precursors in cancer cells. acs.orgnih.gov

Bioassays provide a functional measure of calcitonin activity by assessing its effects on target cells, primarily osteoclasts. These assays are invaluable for correlating immunoreactive levels of calcitonin with its actual biological potency.

Researchers have developed and validated microbioassays for calcitonin based on its ability to inhibit the activity of isolated osteoclasts. nih.gov These assays precisely quantify:

Osteoclast Motility: Calcitonin induces a rapid and reproducible inhibition of cytoplasmic spreading and motility in isolated osteoclasts. oup.com This effect is dose-dependent and can be observed at physiological concentrations, suggesting it is a key mechanism for inhibiting bone resorption. oup.com

Resorption Inhibition: The ability of calcitonin to inhibit the formation of resorption pits by osteoclasts cultured on bone slices is a direct measure of its anti-resorptive activity. researchgate.net Studies have shown that human calcitonin can cause a significant inhibition of bone resorption by human fetal osteoclasts. researchgate.net

These bioassays are remarkably sensitive, with detection limits in the femtomolar range, and have demonstrated that the levels of bioactive calcitonin in patients with MTC can be several-fold lower than those measured by radioimmunoassay. nih.gov This highlights the importance of functional assays in understanding the true biological impact of the hormone.

Advanced Chromatographic Methods (e.g., HPLC, LC-MS for Precursors and Glycosylated Forms)

Molecular and Cellular Research Models

In vitro and recombinant systems are indispensable tools for dissecting the molecular mechanisms of calcitonin action and for producing the hormone for research and therapeutic purposes.

Cell culture models provide a controlled environment to study the direct effects of calcitonin on specific cell types.

Osteoclast Precursors and Co-cultures: The differentiation of osteoclasts from hematopoietic precursors is a key area of study. bioscientifica.com Mouse bone marrow cultures are used to investigate how factors like 1,25-dihydroxyvitamin D3 induce the expression of calcitonin receptors, a marker for osteoclastic differentiation. nih.gov Calcitonin has been shown to inhibit the formation of multinucleated osteoclasts from precursor cells in these systems. bioscientifica.comresearchgate.net Immortalized osteoclast precursor cell lines have also been developed, providing a more homogenous and reproducible model system. oup.com

Established Cell Lines: Various established cell lines are used in calcitonin research.

HEK293 (Human Embryonic Kidney 293) cells: These cells are frequently used to express the recombinant human calcitonin receptor for signaling studies. montanamolecular.cominnoprot.com

Caco-2 cells: This human colorectal adenocarcinoma cell line is a widely used in vitro model for predicting the intestinal permeability of drugs, including peptide hormones like calcitonin. plos.org

Glioblastoma and other cancer cell lines: The expression of calcitonin and its receptor in cancer cells is an active area of investigation, with studies using glioblastoma, prostate, and lung carcinoma cell lines. ucl.ac.ukcreative-biolabs.commdpi.com

Recombinant DNA technology allows for the production of human calcitonin in various expression systems, which is essential for detailed structural and functional studies.

Bacterial Systems (e.g., Escherichia coli): A gene for human calcitonin has been constructed and expressed in E. coli. nih.gov While this system can produce high yields, the resulting protein may lack the C-terminal amidation necessary for full biological activity and may have an additional methionine residue at the N-terminus. nih.govresearchgate.net Strategies such as expressing the gene as a concatemer (a series of repeated gene sequences) have been employed to increase the stability of the recombinant protein against bacterial proteases. nih.gov

Yeast Systems (e.g., Pichia pastoris): The methylotrophic yeast Pichia pastoris is a popular system for expressing heterologous proteins, including human calcitonin. researchgate.netacademicjournals.orgresearchgate.netresearchgate.net This eukaryotic system can perform some post-translational modifications and secrete the recombinant protein, which can simplify purification. researchgate.netresearchgate.net

Mammalian Systems (e.g., HEK293, CHO): Mammalian cell lines, such as HEK293 and Chinese Hamster Ovary (CHO) cells, are used to produce recombinant human calcitonin that more closely resembles the native hormone, including proper folding and post-translational modifications like glycosylation. raybiotech.comproteogenix.scienceproteogenix.science

Plant Systems: Research has also explored the expression of human calcitonin genes in transgenic potato plants, demonstrating the potential of plant-based systems for producing peptide hormones. researchgate.net

Expression SystemHost OrganismKey Characteristics
Bacterial Escherichia coliHigh yield, cost-effective; may produce non-amidated, less active protein. nih.govnih.gov
Yeast Pichia pastorisEukaryotic system, capable of some post-translational modifications and secretion. academicjournals.orgresearchgate.net
Mammalian HEK293, CHO cellsProduces protein with more native-like folding and modifications (e.g., glycosylation). raybiotech.comproteogenix.science
Plant PotatoDemonstrates feasibility of plant-based expression. researchgate.net

Ex Vivo Organ Culture Models

Ex vivo organ culture models serve as a crucial intermediate between in vitro cell cultures and in vivo animal studies, allowing for the investigation of human calcitonin (hCT) in the context of its native tissue microenvironment. These cultures preserve the three-dimensional architecture, cellular diversity, and cell-matrix interactions that are absent in monolayer cell cultures. nih.govresearchgate.net

For calcitonin research, two primary organ culture systems are of particular relevance:

Thyroid Organ Cultures : To study the production and secretion of calcitonin, ex vivo cultures of embryonic thyroid tissue are utilized. nih.gov These cultures recapitulate key developmental processes, including the organization of thyrocyte precursors and the differentiation of various thyroid cell types, including the calcitonin-producing C-cells. This model provides a powerful tool for investigating the molecular and cellular mechanisms that govern thyroid organogenesis and the regulation of calcitonin synthesis within the gland. nih.gov

These ex vivo systems offer a significant advantage by enabling the study of complex cell-cell and cell-matrix interactions, providing a more predictive model of in vivo responses to stimuli like human calcitonin. nih.govoatext.com

Structural and Functional Characterization Techniques

Nuclear Magnetic Resonance (NMR) for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the three-dimensional structure of human calcitonin in a solution state, which approximates its physiological environment more closely than a crystalline state. springernature.com Through the use of one-dimensional (1D) and two-dimensional (2D) ¹H NMR experiments, researchers can assign all backbone and side-chain proton resonances of the peptide. nih.gov

The process involves analyzing several key NMR parameters:

Nuclear Overhauser Effects (NOEs) : These effects, particularly observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provide information about the spatial proximity between protons. The strength of an NOE is inversely proportional to the sixth power of the distance between the nuclei, allowing for the calculation of interproton distance restraints. nih.govresearchgate.net

Spin-Spin Coupling Constants (J-couplings) : The ³J(HNα) coupling constant, for example, is related to the dihedral angle φ of the peptide backbone, providing crucial conformational constraints. nih.gov

Amide Proton Exchange Rates : The rate at which amide protons exchange with solvent (deuterium) indicates their accessibility and involvement in hydrogen bonds, which are hallmarks of stable secondary structures. nih.govresearchgate.net

Using these experimental restraints, computational methods like distance geometry and restrained molecular dynamics are employed to generate a family of structures consistent with the NMR data. nih.gov Studies on human calcitonin have revealed a flexible structure. In a dimethyl sulfoxide (B87167) (DMSO) solution, hCT shows a high degree of flexibility with three domains that dynamically form isolated beta-turns and a 3(10) helix-like structure in the central part. nih.gov The presence of a disulfide bridge between Cysteine-1 and Cysteine-7 creates a loop at the N-terminus, a feature critical for its biological activity. nih.govnih.gov

Summary of Human Calcitonin Structural Features via NMR

Structural RegionObserved ConformationSupporting NMR EvidenceReference
N-Terminal (Residues 1-7)Disulfide-bonded loopNOE connectivities, J-coupling constants nih.gov
Central (e.g., Residues 14-21 in DMSOd6)Dynamically transforming tight turns (resembling 3(10) helix)Medium-range NOEs, Amide temperature coefficients nih.gov
Central (in DMSO-water mixture)Antiparallel β-sheet (Residues 16-21)NOESY data nih.gov
C-TerminalExtended, disordered conformationLack of persistent medium- or long-range NOEs nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Peptide Modifications and Analog Design

Structure-Activity Relationship (SAR) studies are essential for understanding which parts of the human calcitonin molecule are responsible for its biological activity. These studies involve systematically modifying the peptide's structure and measuring the resulting change in function. nih.gov

Key modifications and analog designs include:

Peptide Fragmentation : By creating and testing fragments of the full-length peptide, researchers can identify the minimal sequence required for activity. Studies on the related human calcitonin-gene-related peptide (hCGRP) have shown that most fragments are biologically inactive, indicating that the entire intact peptide is necessary for full potency. nih.govnih.gov

Amino Acid Substitution : Replacing specific amino acids can reveal their importance. For instance, creating an analog of hCT by substituting residues at positions 12, 16, 19, and 22 resulted in a molecule with 15-20 times the activity of the wild type, largely due to the formation of a stable amphiphilic α-helix. researchgate.net

Chemical Modification : Modifying functional groups can probe their role in receptor interaction. Acetylation of hCGRP, for example, results in reduced biological activity, while modifying the cysteine residues of the disulfide bridge (e.g., S-carboxyamidomethylcysteinyl modification) completely abolishes activity. nih.govnih.gov This highlights the critical role of the N-terminal disulfide loop for receptor interaction. nih.gov

Lipidation : The addition of a lipid moiety, such as palmitoylation, is a strategy used to improve the pharmacokinetic properties of peptide antagonists. Studies on CGRP antagonists show that lipidation at specific sites can be done while retaining potent antagonist activity at the receptor. frontiersin.org

These SAR studies provide a detailed map of the functional "hotspots" on the calcitonin molecule, guiding the design of more potent and selective analogs for therapeutic use. researchgate.net

Structure-Activity Relationship Findings for Calcitonin and Related Peptides

Modification TypeSpecific ExampleEffect on Biological ActivityReference
FragmentationTryptic/chymotryptic fragments of hCGRPBiologically inactive (with minor exceptions) nih.govnih.gov
Chemical ModificationS-carboxyamidomethylcysteinyl-hCGRPActivity abolished nih.govnih.gov
Chemical ModificationN-acetylated hCGRPActivity reduced nih.govnih.gov
Amino Acid SubstitutionhCT analog with Leu at pos. 12, 16, 19 and Tyr at pos. 22Activity increased 15-20 fold researchgate.net
LipidationPalmitoylation of CGRP8-37 antagonistAntagonist activity retained frontiersin.org

Computational Approaches: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking

Computational methods provide powerful predictive tools for understanding and designing calcitonin analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each peptide analog and then using statistical methods, like multi-linear regression (MLR), to build a model that predicts activity. nih.govnih.gov For calcitonin-related peptides, QSAR models have successfully predicted the biological activities of large ranges of antagonists. nih.govresearchgate.net These models can reveal that factors like electrostatic and steric properties are key for activity, guiding the design of new, more potent antagonists. nih.gov

Molecular Docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand, e.g., human calcitonin) when bound to a second (the receptor) to form a stable complex. nih.gov By docking calcitonin analogs into a model of the calcitonin receptor, researchers can visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. nih.gov Docking studies on CGRP antagonists have demonstrated that they act by physically blocking the peptide-binding cleft of the receptor. nih.gov This synergy between QSAR and docking allows for the rational design of novel peptides and provides a molecular-level explanation for the results of SAR studies.

Gene Expression and Regulation Methodologies

Reporter Gene Assays for Promoter Analysis

Reporter gene assays are a cornerstone of molecular biology used to investigate the regulation of human calcitonin gene expression. The fundamental principle is to link the regulatory region (promoter) of the calcitonin gene to a gene that codes for an easily measurable protein, a "reporter." biocompare.com

The most common reporter gene used in this context is firefly luciferase. bpsbioscience.com The experimental workflow is as follows:

Construct Creation : A series of DNA constructs are created where the human calcitonin gene promoter, or deletions of it, is placed upstream of the luciferase gene. oup.comoup.com

Transfection : These constructs are introduced into relevant cell lines, such as human thyroid carcinoma TT cells (which endogenously express calcitonin) or HEK293 cells engineered to express the calcitonin receptor. bpsbioscience.comoup.com

Stimulation and Measurement : The transfected cells are exposed to various stimuli (e.g., calcium, forskolin (B1673556) to increase cAMP). The cells are then lysed, and the luciferase activity is measured using a luminometer. The amount of light produced is directly proportional to the transcriptional activity of the calcitonin promoter fragment. oup.comoup.com

Using this methodology, researchers have identified key regulatory elements and pathways. For example, studies using deletion constructs in TT cells have mapped specific regions in the promoter that respond to changes in intracellular calcium concentration. oup.comoup.com This led to the identification of Downstream Regulatory Element (DRE) sequences that bind the transcriptional repressor DREAM (DRE-antagonist modulator), which plays a significant role in the Ca²⁺-dependent expression of the human calcitonin gene. oup.comoup.com Similarly, these assays have been used to show that signaling pathways involving mitogen-activated protein kinases (MAPKs) can activate the calcitonin gene promoter. nih.gov

Analysis of Human Calcitonin Promoter Activity via Luciferase Reporter Assay

Promoter ConstructCell LineConditionRelative Luciferase Activity (Promoter Activity)Reference
Full Promoter (pCT1)TT CellsBasalRepressed activity oup.comoup.com
Full Promoter (pCT1)TT CellsIncreased Ca²⁺ (Ionomycin)Induced activity oup.comoup.com
Promoter with DRE deletionTT CellsBasalDe-repressed (higher basal activity) oup.comoup.com
Promoter with enhancerTrigeminal NeuronsNGF TreatmentActivated activity nih.gov

Immunodetection Methods (e.g., Western Blot, Immunohistochemistry)

Immunodetection methods rely on the specific binding of antibodies to target proteins to identify and localize human calcitonin and its receptor.

Western Blot

Western blotting is a widely used technique to detect specific proteins in a sample. It involves separating proteins by molecular weight using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

In calcitonin research, Western blotting has been used to:

Detect the calcitonin receptor-like receptor (CRLR) in membrane preparations of various human tissues, identifying major bands at approximately 70 and 60 kDa. nih.gov

Analyze recombinant human calcitonin protein, with a detected molecular weight of around 15 kDa. scbt.comscbt.com

Confirm the specificity of antibodies raised against the calcitonin receptor. researchgate.net

Detect the calcitonin receptor in lysates of transfected human embryonic kidney cells, showing specific bands at approximately 90-100 kDa.

Analyze recombinant human calcitonin expressed in P. pastoris, with an observed molecular weight of about 5.5 kDa. ajol.info

Immunohistochemistry (IHC)

Immunohistochemistry is a powerful technique for visualizing the distribution and localization of a specific protein within a tissue section. It involves the use of labeled antibodies that bind to the protein of interest, which can then be visualized under a microscope.

IHC has been instrumental in:

Identifying calcitonin-producing C-cells in normal and hyperplastic thyroid tissue. biocare.netgenomeme.ca

Differentiating medullary thyroid carcinoma, which is typically positive for calcitonin, from other types of thyroid cancer. biocare.netgenomeme.ca

Localizing the calcitonin receptor-like receptor (CRLR) in a wide range of human tissues, including the cardiovascular system, digestive tract, kidney, and endocrine organs. nih.gov

Showing cytoplasmic staining for calcitonin in medullary thyroid carcinoma, often in a fine granular pattern. thermofisher.com

Detecting the calcitonin receptor in paraffin-embedded sections of human pancreatic cancer tissue, with specific staining localized to the cytoplasm.

Confirming the expression of calcitonin in hyperplastic parathyroid glands. nih.gov

Table 2: Summary of Immunodetection Methods for Calcitonin (Human) Protein

MethodPrincipleApplications in Calcitonin ResearchKey FindingsCitations
Western Blot Separation of proteins by size, transfer to a membrane, and detection using specific antibodies.Detection of calcitonin and its receptor in cell lysates and tissue preparations.Identification of calcitonin protein at ~15 kDa and its receptor at various molecular weights depending on glycosylation and form. nih.govscbt.comscbt.comajol.info nih.govscbt.comscbt.comresearchgate.netajol.info
Immunohistochemistry In situ detection of proteins in tissue sections using labeled antibodies.Localization of calcitonin-producing cells and the calcitonin receptor in various tissues.Calcitonin is localized to thyroid C-cells and is a marker for medullary thyroid carcinoma. The calcitonin receptor is widely distributed in human tissues. nih.govbiocare.netgenomeme.cathermofisher.comnih.gov nih.govbiocare.netgenomeme.cathermofisher.comnih.gov

Future Directions in Calcitonin Human Basic Research

Elucidating Unexplored Physiological Roles and Non-Classical Target Organs

While the role of human calcitonin in calcium homeostasis and bone metabolism is well-established, emerging research suggests its physiological influence extends to a broader range of tissues and functions than previously understood. nih.govnih.gov Future basic research is poised to uncover these novel roles and identify non-classical target organs, expanding our understanding of this multifaceted hormone.

Historically, the primary targets of calcitonin have been identified as osteoclasts in bone and cells in the kidney. nih.govwikipedia.org However, evidence now points to the presence of calcitonin receptors (CTRs) in a variety of other tissues, including the brain, gastrointestinal system, reproductive organs, and even cancer cells. nih.govnih.gov The functional implications of these receptors are an active area of investigation. For instance, calcitonin binding sites in the central nervous system suggest a potential role in neuromodulation. nih.gov In the gastrointestinal tract, calcitonin has been shown to influence gastric acid and pepsin secretion. nih.gov

Recent studies have also begun to explore calcitonin's role beyond mineral homeostasis. For example, research in zebrafish suggests that calcitonin gene-related peptide (CGRP), a peptide related to calcitonin, is involved in regulating chloride ion homeostasis, a previously unknown function. royalsocietypublishing.org Furthermore, some studies indicate that calcitonin may have anti-inflammatory properties and could play a role in the immune response. researchgate.netplos.org The expression of CTRs in human breast cancer cell lines and the inhibitory effect of calcitonin on their proliferation in culture suggest a potential role in cancer biology. nih.govplos.org

The table below summarizes some of the non-classical target organs for human calcitonin and the potential physiological roles being investigated.

Non-Classical Target OrganPotential Physiological Role
Central Nervous System Neuromodulation, Nociception nih.govresearchgate.net
Gastrointestinal System Regulation of gastric acid and enzyme secretion nih.gov
Reproductive System Sperm function, Ovarian and Testicular function nih.govwikipedia.org
Immune System Anti-inflammatory effects, Immunomodulation researchgate.netplos.org
Various Cancers Inhibition of cancer cell proliferation nih.govplos.org

Future research will likely employ advanced techniques to map the expression of CTRs throughout the body with greater precision and to elucidate the downstream signaling pathways activated by calcitonin in these non-classical target tissues. This will provide a more comprehensive picture of calcitonin's physiological functions and may open avenues for new therapeutic applications.

Deeper Understanding of Calcitonin Receptor Heterogeneity and Allosteric Modulation

The physiological effects of human calcitonin are mediated through its interaction with the calcitonin receptor (CTR), a member of the Class B G protein-coupled receptor (GPCR) family. researchgate.net A key area of future research lies in unraveling the complexities of CTR heterogeneity and the mechanisms of its allosteric modulation, which are crucial for developing more specific and effective therapeutic agents.

CTR heterogeneity arises from several factors, including the existence of splice variants and the formation of receptor complexes with other proteins. guidetopharmacology.org Different splice variants of the CTR have been identified, which can differ in their binding affinities for calcitonin and their ability to couple to various intracellular signaling pathways. guidetopharmacology.org For example, an insert-positive variant and an insert-negative variant of the human CTR have been described, with the insert-positive form showing a 37-amino acid insertion in the first extracellular loop in rodents. guidetopharmacology.org The physiological significance of these variants is still largely unknown and warrants further investigation.

A significant breakthrough in understanding CTR heterogeneity was the discovery of Receptor Activity-Modifying Proteins (RAMPs). nih.gov RAMPs are single-transmembrane proteins that can associate with the CTR to form novel receptor complexes with distinct pharmacological properties. nih.govotago.ac.nz These RAMP-CTR complexes can exhibit altered affinities for calcitonin and related peptides like amylin, calcitonin gene-related peptide (CGRP), and adrenomedullin (B612762). biorxiv.orgnih.gov For instance, the combination of the calcitonin receptor-like receptor (CLR) with RAMP1 creates a CGRP receptor, while its association with RAMP2 or RAMP3 forms adrenomedullin receptors. guidetopharmacology.org This highlights the critical role of RAMPs as allosteric modulators that can dramatically change the ligand specificity and signaling output of the receptor. otago.ac.nznih.gov

Future research will focus on:

Characterizing the expression patterns of different CTR splice variants and RAMPs in various tissues.

Elucidating the precise molecular mechanisms by which RAMPs modulate CTR function. otago.ac.nz

Identifying novel allosteric modulators, both endogenous and synthetic, that can fine-tune CTR activity. acs.org

A deeper understanding of CTR heterogeneity and allosteric modulation will be instrumental in designing drugs that can selectively target specific CTR-RAMP complexes, thereby achieving more targeted therapeutic effects with fewer side effects.

Advanced Structural Studies of Calcitonin-Receptor Complexes

A detailed understanding of the three-dimensional structure of the calcitonin receptor (CTR) in complex with its ligands is paramount for rational drug design and for deciphering the molecular basis of its activation and signaling. Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of Class B GPCRs, including the CTR. researchgate.net

Cryo-EM has enabled the determination of the structure of the activated CTR bound to salmon calcitonin (sCT) and the heterotrimeric Gs protein at a resolution of 3.3 Å. researchgate.net This high-resolution structure has allowed for the modeling of previously unresolved regions, such as the extracellular loops and the N-terminus of the peptide. researchgate.net These structural studies have revealed key interactions between calcitonin and the receptor, providing a molecular map of the binding pocket.

Future research in this area will focus on several key aspects:

Higher Resolution Structures: Obtaining even higher-resolution structures of the CTR in different functional states (inactive, active, and G protein-coupled) will provide a more dynamic view of receptor activation.

Structures with Different Ligands: Determining the structures of the CTR in complex with various agonists, antagonists, and allosteric modulators will reveal the molecular basis for their different pharmacological profiles.

Structures of RAMP-CTR Complexes: Elucidating the structures of CTR in complex with different RAMPs will be crucial to understand how these accessory proteins modulate receptor function and ligand specificity. otago.ac.nzresearchgate.net

Computational Modeling and Simulation: Molecular dynamics simulations based on high-resolution structures can provide insights into the dynamic nature of the receptor-ligand interactions and the conformational changes that occur during receptor activation. rcsb.org

The table below highlights some of the key findings from recent structural studies of the calcitonin receptor and its complexes.

Receptor ComplexKey Structural InsightsReference
CTR-sCT-GsRevealed the overall architecture of the activated receptor complex and key interactions between the peptide and the receptor. researchgate.net
N-glycosylated CTR ECD-sCTShowed that N-glycosylation can modulate receptor function by altering receptor dynamics rather than direct contact with the hormone. rcsb.org

These advanced structural studies will undoubtedly accelerate the discovery and development of novel therapeutics targeting the calcitonin receptor system with improved specificity and efficacy.

Development of Novel Research Tools and In Vivo Models for Mechanistic Studies

Advancing our understanding of human calcitonin's physiological roles and the intricate mechanisms of its receptor signaling requires the development and application of sophisticated research tools and robust in vivo models. Future progress in this field will heavily rely on innovations in these areas.

Novel Research Tools:

The development of novel pharmacological and molecular tools is essential for dissecting the complexities of the calcitonin system. This includes:

Selective Ligands: The design and synthesis of highly selective agonists and antagonists for different CTR splice variants and RAMP-CTR complexes are crucial for probing their specific functions. creighton.edu The development of non-peptide antagonists has shown promise in this regard. guidetopharmacology.org

Fluorescent Probes and Biosensors: The creation of fluorescently labeled calcitonin analogs and genetically encoded biosensors will enable real-time visualization of receptor trafficking, ligand binding, and signaling events in living cells.

Calcitonin Inhibitors and Inducers: The availability of specific calcitonin inhibitors and inducers will facilitate the study of the downstream effects of modulating calcitonin activity. scbt.comacs.org High-throughput screening assays using these tools can help identify new regulatory pathways. scbt.com

Antibodies: The development of highly specific antibodies against different CTR isoforms and RAMPs is critical for their detection and localization in tissues. guidetopharmacology.org

In Vivo Models:

Genetically engineered animal models are indispensable for studying the physiological and pathological roles of calcitonin in a whole-organism context. Future research will benefit from:

Gene Knockout and Knock-in Models: The use of calcitonin gene knockout mice has already provided surprising insights, revealing an increase in bone mass and formation in the absence of the hormone. nih.gov Further studies with tissue-specific and inducible knockout/knock-in models will allow for a more precise dissection of calcitonin's function in different organs and at different developmental stages.

Transgenic Models: Transgenic animals expressing reporter genes under the control of the CTR promoter can be used to map the precise spatiotemporal expression of the receptor. nih.gov

Humanized Models: The development of mice expressing human CTR and RAMPs will provide more relevant models for preclinical testing of new therapeutic agents. creighton.edu

Disease Models: Utilizing existing and developing new animal models of diseases where calcitonin is implicated, such as osteoporosis and cancer, will be crucial for evaluating the therapeutic potential of targeting the calcitonin system. nih.govacs.org

The table below summarizes some of the key research tools and in vivo models that will be instrumental in advancing calcitonin research.

Research Tool/ModelApplication
Selective Ligands Probing the function of specific CTR isoforms and RAMP-CTR complexes. creighton.edu
Calcitonin Inhibitors/Inducers Modulating calcitonin activity to study downstream effects. scbt.comacs.org
Gene Knockout Mice Investigating the physiological role of calcitonin in bone metabolism. nih.gov
Transgenic Reporter Models Mapping the expression of the calcitonin receptor. nih.gov

The continued development and refinement of these research tools and in vivo models will be the driving force behind future discoveries in the field of human calcitonin basic research.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for designing assays to quantify human calcitonin in biological samples?

  • Answer : Assays must account for calcitonin’s structural variability (e.g., disulfide bridges between Cys1 and Cys7) and potential cross-reactivity with related peptides like CGRP or amylin. Use high-specificity antibodies (e.g., polyclonal antibodies targeting residues 8–37 of CGRP for minimal cross-reactivity) and validate protocols using standardized controls. Ensure storage conditions (lyophilized at -20°C) preserve peptide integrity . Quantify via ELISA with spike-and-recovery experiments to confirm accuracy in complex matrices like plasma .

Q. How can researchers ensure reproducibility in studies investigating calcitonin’s hypocalcemic effects?

  • Answer : Adhere to NIH preclinical guidelines (e.g., detailed animal models, dosing schedules, and calcium measurement protocols). For in vivo studies, standardize factors like dietary calcium intake and renal function monitoring. Report calcitonin source (e.g., synthetic human calcitonin with >95% purity) and administration routes (subcutaneous vs. intravenous), as bioavailability varies significantly .

Advanced Research Questions

Q. How do ligand-specific differences between human and salmon calcitonin (hCT vs. sCT) influence receptor signaling dynamics, and how should these be experimentally addressed?

  • Answer : sCT exhibits prolonged cAMP and β-arrestin signaling via the human calcitonin receptor (CT(a)R) compared to hCT, likely due to slower dissociation kinetics and sustained receptor internalization . To study this:

  • Use radiolabeled ligands (e.g., ¹²⁵I-hCT) in competitive binding assays with membrane preparations.
  • Apply acid-wash protocols to distinguish surface-bound vs. internalized receptors.
  • Monitor signaling duration via real-time cAMP biosensors over 72-hour periods .

Q. What strategies resolve contradictions in calcitonin’s therapeutic efficacy across osteoporosis studies?

  • Answer : Discrepancies arise from variability in patient populations (e.g., postmenopausal vs. glucocorticoid-induced osteoporosis) and biomarker reliability (e.g., serum alkaline phosphatase vs. bone turnover markers). Mitigate by:

  • Stratifying cohorts using PICOT criteria (Population: age/sex; Intervention: dose frequency; Comparison: bisphosphonates; Outcome: fracture risk; Time: ≥2 years) .
  • Incorporating imaging (DXA scans) and histomorphometry to validate biochemical data .

Q. What mechanisms underlie calcitonin’s potential neuroprotective role in Alzheimer’s disease, and how can they be rigorously tested?

  • Answer : Hypothesized mechanisms include amyloid-beta modulation via γ-secretase inhibition and enhanced clearance. Experimental approaches:

  • Use transgenic mouse models (e.g., APP/PS1) treated with intranasal hCT to bypass the blood-brain barrier.
  • Quantify amyloid plaques via immunohistochemistry and synaptic plasticity markers (e.g., BDNF) .
  • Control for off-target effects by comparing hCT with CGRP receptor antagonists .

Methodological Guidance

Q. How should researchers handle calcitonin’s instability in vitro during pharmacokinetic studies?

  • Answer : Use protease inhibitors (e.g., aprotinin) in buffer solutions and conduct stability tests under varying pH/temperature. For oral bioavailability studies, employ colonic perfusion models in rats to simulate human absorption kinetics, paired with LC-MS/MS for sensitive quantification .

Q. What statistical frameworks are optimal for analyzing calcitonin’s dose-response relationships in heterogeneous cohorts?

  • Answer : Apply mixed-effects models to account for inter-individual variability (e.g., renal function, baseline calcium). Use Bayesian hierarchical models for small sample sizes or longitudinal data with missing timepoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.